BRD-8000.3
Description
Properties
IUPAC Name |
(1S,3S)-N-(6-bromo-5-pyrimidin-2-ylpyridin-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-11(2)10-13-15(19(13,3)4)18(25)24-14-7-6-12(16(20)23-14)17-21-8-5-9-22-17/h5-10,13,15H,1-4H3,(H,23,24,25)/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIITZGMKUBIQRI-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)NC2=NC(=C(C=C2)C3=NC=CC=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-8000.3 is a novel small molecule inhibitor targeting the essential efflux pump EfpA in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics with new mechanisms of action. The Mycobacterium tuberculosis efflux pump EfpA has been identified as an essential protein for the bacterium's survival, making it an attractive target for drug development. This compound was identified through a chemical genetic screen as a potent inhibitor of EfpA. This guide synthesizes the current understanding of how this compound disrupts the function of this critical bacterial pump.
Mechanism of Action
This compound functions as an uncompetitive inhibitor of the EfpA efflux pump.[1] Its primary mechanism involves binding to a specific tunnel within the EfpA protein that is normally occupied by a lipid molecule.[1][2] By displacing this lipid, this compound effectively blocks the transport pathway for natural lipidic substrates, thereby disrupting the essential function of the pump.[1][2] This mode of action is distinct from competitive inhibition, as this compound does not directly compete with the substrate ethidium (B1194527) bromide at its binding site.[1]
Molecular Target: EfpA Efflux Pump
EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the viability of M. tuberculosis. Its function is believed to involve the transport of lipids across the bacterial cell membrane. The inhibition of EfpA by this compound leads to the disruption of this vital transport process, ultimately resulting in bacterial cell death.
Binding Site and Molecular Interactions
Structural studies using cryo-electron microscopy have revealed that this compound binds within a hydrophobic tunnel of EfpA.[1] This binding site is located in a region that makes contact with the lipid bilayer and extends towards the central cavity of the transporter.[1] The binding of this compound displaces a fatty acid chain of a lipid molecule that is bound in the apo structure of the protein.[1]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with its target, EfpA.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-Observed Proton NMR | [1] |
| Parameter | Value | Method | Reference |
| Resolution | 3.45 Å | Cryo-Electron Microscopy | [1] |
Signaling Pathway and Logical Relationships
The inhibitory action of this compound on EfpA disrupts the normal efflux of substrates, leading to their accumulation within the bacterial cell. This disruption of a critical cellular process ultimately contributes to bacterial cell death.
Caption: Mechanism of this compound inhibition of the EfpA efflux pump.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
Ligand-Observed Proton NMR for Binding Affinity
This protocol describes the method used to determine the dissociation constant (Kd) of this compound for EfpA.
Principle: Ligand-observed NMR techniques monitor the signals of the small molecule (ligand) in the presence of its macromolecular target. Changes in the ligand's NMR spectrum upon binding to the protein are used to determine the binding affinity.
Protocol:
-
Sample Preparation:
-
Purified EfpA protein is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) in D2O.
-
A stock solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6).
-
A series of NMR samples are prepared with a constant concentration of this compound and increasing concentrations of EfpA.
-
-
NMR Data Acquisition:
-
Proton NMR spectra are acquired for each sample on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Standard 1D proton NMR experiments are performed.
-
The intensity of one or more well-resolved aromatic proton signals of this compound is monitored.
-
-
Data Analysis:
-
The peak heights or integrals of the selected this compound proton signals are measured for each EfpA concentration.
-
The fractional occupancy of the ligand is calculated from the change in signal intensity.
-
The dissociation constant (Kd) is determined by fitting the binding data to a standard bimolecular binding model.[1]
-
Caption: Workflow for ligand-observed NMR binding assay.
Cryo-Electron Microscopy for Structural Determination
This protocol outlines the steps taken to determine the structure of EfpA in complex with this compound.
Principle: Cryo-electron microscopy (cryo-EM) is a technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state.
Protocol:
-
Complex Formation:
-
Purified EfpA protein is incubated with an excess of this compound to ensure saturation of the binding sites.
-
-
Grid Preparation:
-
A small volume of the EfpA-BRD-8000.3 complex solution is applied to an EM grid.
-
The grid is blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Collection:
-
The frozen grid is loaded into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
A large number of images (micrographs) of the individual protein particles are collected at different orientations.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are selected from the micrographs.
-
The particles are aligned and classified to generate 2D class averages.
-
The 2D class averages are used to reconstruct a 3D density map of the EfpA-BRD-8000.3 complex.
-
An atomic model of the complex is built into the 3D density map.
-
Caption: Workflow for cryo-electron microscopy structural analysis.
Ethidium Bromide Efflux Assay
This protocol is a general method to assess the inhibitory effect of compounds on efflux pumps in mycobacteria.
Principle: Ethidium bromide (EtBr) is a fluorescent substrate of many efflux pumps. When it is pumped out of the cell, its fluorescence decreases. An effective efflux pump inhibitor will block this process, leading to an accumulation of EtBr inside the cell and a corresponding increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation:
-
Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) are grown to mid-log phase.
-
The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., PBS) to a specific optical density (OD600).
-
-
Loading with Ethidium Bromide:
-
The bacterial suspension is incubated with a sub-inhibitory concentration of EtBr in the presence and absence of this compound at various concentrations.
-
The incubation is typically carried out at 37°C.
-
-
Fluorescence Measurement:
-
The fluorescence of the cell suspension is monitored over time using a fluorometer.
-
An increase in fluorescence in the presence of this compound compared to the control (no inhibitor) indicates inhibition of EtBr efflux.
-
-
Data Analysis:
-
The rate of EtBr efflux can be calculated from the change in fluorescence over time.
-
The IC50 value for efflux inhibition can be determined by plotting the efflux rate against the concentration of this compound.
-
Conclusion
This compound represents a promising new class of antimycobacterial agents that target the essential EfpA efflux pump. Its unique uncompetitive mechanism of action, involving the displacement of a lipid molecule from a transport tunnel, provides a strong rationale for its further development. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug developers working to combat tuberculosis. The structural and mechanistic insights gained from the study of this compound will be invaluable for the design of next-generation EfpA inhibitors with improved potency and pharmacological properties.
References
BRD-8000.3: A Targeted Inhibitor of the Mycobacterium tuberculosis EfpA Efflux Pump
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of efflux pumps, which are key contributors to intrinsic and acquired drug resistance. This document provides a comprehensive technical overview of BRD-8000.3, a potent and specific inhibitor of the essential Mtb efflux pump, EfpA. Discovered through a broad chemical genetic screen, this compound demonstrates a unique mechanism of action, binding within a lipid transport tunnel of EfpA and effectively blocking its function. This guide details the quantitative inhibitory properties of this compound, outlines the experimental protocols for its characterization, and visually represents its mechanism and relevant experimental workflows.
Introduction to EfpA and the Role of this compound
EfpA (Rv2846c) is a member of the Major Facilitator Superfamily (MFS) of transporters and is essential for the viability of Mtb.[1] Its overexpression has been linked to resistance against several first- and second-line anti-tuberculosis drugs.[1] EfpA is understood to function as a lipid transporter, playing a crucial role in the biosynthesis of the complex mycobacterial cell envelope.[1][2]
This compound was identified as a specific inhibitor of EfpA and is characterized as a narrow-spectrum, bactericidal antimycobacterial agent.[3][4] Structural and biochemical studies have revealed that this compound does not follow the classical competitive inhibition model for drug substrates. Instead, it binds within a tunnel that makes contact with the lipid bilayer and extends toward the central cavity of the EfpA transporter.[5][6] This binding displaces a bound lipid molecule, suggesting that this compound blocks the access route for EfpA's natural lipidic substrates.[5][7] This unique mechanism of action makes this compound a valuable tool for studying EfpA function and a promising lead for the development of novel anti-tubercular therapeutics.
Quantitative Data
The inhibitory activity and binding affinity of this compound for the Mtb EfpA efflux pump have been quantitatively characterized through various biophysical and microbiological assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-detected proton NMR | [5][7] |
| Inhibitory Activity | |||
| Minimal Inhibitory Concentration (MIC) against Mtb | 800 nM | Broth microdilution | [8] |
| Structural Data | |||
| Cryo-EM Resolution (EfpA-BRD-8000.3 complex) | 3.4 Å - 3.45 Å | Cryo-Electron Microscopy | [1][5][7] |
Table 1: Quantitative Properties of this compound
Mechanism of Action: A Visual Representation
The inhibitory action of this compound on the EfpA efflux pump is a multi-step process involving binding to a specific site within the transporter, leading to the blockage of substrate transport.
Caption: Mechanism of EfpA inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the Mtb EfpA efflux pump.
Ligand-Detected Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to determine the binding affinity of this compound to purified EfpA.
Objective: To measure the dissociation constant (Kd) of the this compound-EfpA interaction.
Principle: The intensity of the NMR signals from the aromatic protons of this compound is monitored as the concentration of EfpA is increased. A decrease in signal intensity upon binding allows for the calculation of the dissociation constant.
Materials:
-
Purified EfpA protein
-
This compound compound
-
NMR buffer (e.g., phosphate-buffered saline in D2O)
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in a suitable deuterated solvent.
-
Prepare a series of NMR tubes, each containing a fixed concentration of this compound.
-
Prepare a concentrated stock solution of purified EfpA protein in the same NMR buffer.
-
Titrate increasing concentrations of the EfpA protein into the NMR tubes containing this compound.
-
Acquire a 1D proton NMR spectrum for each titration point.
-
Measure the intensity of one or more well-resolved aromatic proton peaks of this compound in each spectrum.
-
Convert the peak heights to fractional occupancy.
-
Plot the fractional occupancy against the EfpA concentration.
-
Fit the resulting binding curve to a standard bimolecular binding model to determine the dissociation constant (Kd).
Caption: Workflow for Ligand-Detected NMR Spectroscopy.
Ethidium Bromide (EtBr) Efflux Assay
This assay is used to assess the ability of this compound to inhibit the efflux of a known substrate from mycobacterial cells.
Objective: To determine the mode of inhibition of EfpA by this compound using a fluorescent substrate.
Principle: Ethidium bromide fluorescence increases significantly upon intercalation with DNA inside the bacterial cell. Active efflux pumps transport EtBr out of the cell, resulting in low intracellular fluorescence. Inhibition of these pumps leads to EtBr accumulation and a corresponding increase in fluorescence.
Materials:
-
Mycobacterium strain (e.g., M. smegmatis overexpressing Mtb EfpA)
-
Middlebrook 7H9 broth with appropriate supplements
-
Ethidium bromide (EtBr)
-
This compound
-
Glucose
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Grow mycobacterial cultures to mid-log phase (OD600 of 0.6-0.8).
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
Pre-incubate the cell suspension with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.
-
Add varying concentrations of Ethidium Bromide to the wells of a 96-well plate.
-
Add the pre-incubated cell suspension to the wells.
-
Initiate the efflux by adding glucose to the wells to energize the pumps.
-
Immediately measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) over time in a plate reader.
-
Analyze the kinetics of fluorescence increase to determine the effect of this compound on EtBr accumulation. The mode of inhibition (e.g., uncompetitive) can be determined by analyzing the effect of the inhibitor on Vmax and Km of EtBr transport.[5][9]
Caption: Workflow for the Ethidium Bromide Efflux Assay.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)
This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of M. tuberculosis.
Objective: To quantify the whole-cell antimycobacterial activity of this compound.
Principle: Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the pink, fluorescent resorufin. The absence of this color change indicates inhibition of bacterial growth.
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
This compound
-
Resazurin sodium salt solution
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the serially diluted compound. Include a drug-free control well (positive growth control) and a well with media only (negative control).
-
Seal the plates and incubate at 37°C for 7 days.
-
After the initial incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Caption: Workflow for MIC Determination by REMA.
Conclusion
This compound represents a significant advancement in the pursuit of novel anti-tubercular agents. Its well-characterized, unique mechanism of action against the essential EfpA efflux pump provides a solid foundation for further drug development efforts. The data and protocols presented in this guide offer researchers and drug developers the necessary tools to investigate this compound and similar compounds, with the ultimate goal of developing more effective treatments for tuberculosis. The synergistic potential with other inhibitors, such as BRD-9327, further highlights the promise of targeting EfpA as a viable therapeutic strategy.[5][9]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BRD-8000.3: A Novel Anti-Tubercular Agent Targeting EfpA
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of BRD-8000.3, a promising narrow-spectrum bactericidal agent against Mycobacterium tuberculosis (Mtb). This document details the innovative screening strategies employed, the elucidation of its novel target, EfpA, and the key experimental methodologies used in its characterization.
Discovery via PROSPECT Screening
This compound was identified through a novel chemical-genetic screening strategy known as PROSPECT (Primary Screening of Strains to Prioritize Expanded Chemistry and Targets) . This approach circumvents the limitations of traditional whole-cell screening by simultaneously identifying active compounds and their molecular targets.
The PROSPECT strategy involves screening a compound library against a pooled collection of Mtb strains, each with a depleted level of an essential protein (hypomorphs). By identifying compounds that are selectively lethal to strains with a specific depleted protein, a direct link between the compound and its target can be established. The initial hit, BRD-8000, showed weak activity against wild-type Mtb but was potent against a strain with depleted levels of the essential efflux pump EfpA (Rv2846c)[1][2].
PROSPECT Experimental Workflow
The PROSPECT screening workflow is a multi-step process involving the generation of hypomorph pools, high-throughput screening, and data analysis to identify compound-target pairs.
Caption: PROSPECT screening experimental workflow.
From Hit to Lead: The Optimization of BRD-8000
The initial hit, BRD-8000, demonstrated a minimal inhibitory concentration (MIC) of ≥ 50 μM against wild-type Mtb.[1] To improve its potency, a medicinal chemistry optimization program was undertaken, leading to the development of several analogs. This effort culminated in the identification of this compound, which exhibited significantly enhanced activity.
Quantitative Data: Activity of BRD-8000 and its Analogs
The following table summarizes the in vitro activity of BRD-8000 and its optimized analogs against wild-type M. tuberculosis.
| Compound | MIC (μM) | Fold Improvement vs. BRD-8000 |
| BRD-8000 | ≥ 50 | - |
| BRD-8000.1 | 12.5 | ≥ 4 |
| BRD-8000.2 | 3 | ≥ 16.7 |
| This compound | 0.8 | ≥ 62.5 |
Data sourced from[3]
Mechanism of Action: Inhibition of the EfpA Efflux Pump
This compound exerts its bactericidal effect by inhibiting the essential Mtb efflux pump, EfpA.[1] Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, thereby contributing to drug resistance.
Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the inhibitory action of this compound.[4][5][6][7] The compound binds within a tunnel in the EfpA protein that makes contact with the lipid bilayer.[4][5][6][7] This binding event displaces a fatty acid chain of a lipid molecule that is bound in the apo structure of the pump.[4][5][6][7] This suggests that this compound blocks a crucial access route for a natural lipidic substrate of EfpA, thereby inhibiting its transport function.[4][5][6][7] This mechanism is distinct from its uncompetitive inhibition of the efflux of the small molecule substrate ethidium (B1194527) bromide, which is thought to enter through a different tunnel.[3][4]
Signaling Pathway: this compound Inhibition of EfpA
The following diagram illustrates the proposed mechanism of action of this compound on the EfpA efflux pump.
Caption: Mechanism of this compound inhibition of EfpA.
Synergy with BRD-9327
Further studies identified another EfpA inhibitor, BRD-9327, which was discovered based on its similar chemical-genetic interaction profile to this compound.[3][8] Biochemical evidence has shown that this compound and BRD-9327 act synergistically to inhibit Mtb growth.[3][8]
The structural basis for this synergy lies in their distinct binding sites on EfpA. While this compound binds in the lipid-contacting tunnel, BRD-9327 binds in the outer vestibule of the pump.[4][5][6][7] This dual-site binding allows for a more complete blockade of the pump's function and suggests a potential combination therapy strategy to combat tuberculosis and mitigate the emergence of resistance.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
96-well microtiter plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a 0.5 McFarland standard suspension of Mtb H37Rv in sterile water from colonies grown on solid media.
-
Dilute the bacterial suspension 1:100 in 7H9-OADC broth to achieve a final inoculum of approximately 10^5 CFU/mL.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in 7H9-OADC broth. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Seal the plates and incubate at 37°C.
-
After 7-14 days, or once growth is visible in the drug-free control well, read the plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Ethidium Bromide (EtBr) Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate ethidium bromide from Mtb cells.
Materials:
-
Mid-log phase Mtb culture
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide
-
Test compound (this compound)
-
Fluorometer
Procedure:
-
Harvest mid-log phase Mtb cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing 0.4% glucose to energize the cells.
-
Add EtBr to the cell suspension at a final concentration that allows for a stable fluorescence signal.
-
Incubate the cells with EtBr to allow for its accumulation.
-
Add the test compound at various concentrations.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in the rate of fluorescence decay indicates inhibition of EtBr efflux.
Checkerboard Assay for Synergy Determination
This assay is used to assess the synergistic interaction between two compounds.
Materials:
-
Mtb culture
-
7H9-OADC broth
-
96-well microtiter plates
-
Two test compounds (e.g., this compound and BRD-9327)
Procedure:
-
In a 96-well plate, prepare a two-dimensional matrix of the two test compounds. Along the x-axis, prepare serial dilutions of Compound A. Along the y-axis, prepare serial dilutions of Compound B.
-
Inoculate all wells with a standardized Mtb suspension.
-
Incubate the plate at 37°C until growth is visible in the drug-free control wells.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergy, additivity, or antagonism).
Generation and Sequencing of Resistant Mutants
This protocol describes the process of selecting for Mtb mutants resistant to a specific compound and identifying the genetic basis of resistance.
Materials:
-
High-density Mtb culture
-
7H10 agar (B569324) plates containing the selective compound
-
DNA extraction kit
-
PCR reagents
-
Next-generation sequencing (NGS) platform
Procedure:
-
Plate a high density of Mtb cells (e.g., 10^8 to 10^10 CFU) onto 7H10 agar plates containing the test compound at a concentration 4-8 times its MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Isolate individual resistant colonies that appear on the plates.
-
Confirm the resistance phenotype of the isolated mutants by re-testing their MIC.
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing (WGS) on the genomic DNA.
-
Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs) and other mutations that may be responsible for the resistance phenotype.
Conclusion
The discovery and development of this compound represent a significant advancement in the search for novel anti-tubercular agents. The application of the innovative PROSPECT screening platform enabled the identification of a new drug target, the essential efflux pump EfpA. The subsequent characterization of this compound has provided a potent lead compound with a well-defined mechanism of action. The synergistic activity observed with BRD-9327 further highlights the potential of targeting EfpA with combination therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of tuberculosis drug discovery.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reinvigorating the clinical drug pipeline for TB | Broad Institute [broadinstitute.org]
- 3. Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation ion torrent sequencing of drug resistance mutations in Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of a Novel Multidrug Efflux Pump of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
BRD-8000.3: A Novel Inhibitor of the Mycobacterial Lipid Transporter EfpA
An In-depth Technical Guide on the Mechanism of Action and Experimental Validation
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor BRD-8000.3 and its role in disrupting lipid transport in Mycobacterium tuberculosis (Mtb). Contrary to initial hypotheses targeting mycolic acid transport via MmpL3, extensive research has unequivocally identified the essential efflux pump EfpA as the direct molecular target of this compound. This document details the mechanism of inhibition, supported by structural biology, quantitative biochemical data, and various experimental methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents that act on previously unexploited cellular pathways. The mycobacterial cell envelope, a complex and lipid-rich structure, is crucial for the survival and pathogenicity of Mtb, making the proteins involved in its biogenesis and maintenance attractive drug targets. One such target is the essential efflux pump EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters. Recent studies have elucidated the function of EfpA as a lipid transporter, potentially a flippase, responsible for the translocation of phospholipids (B1166683) across the inner membrane.
A chemical-genetic screening strategy known as PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) identified a novel inhibitor, this compound, which exhibits potent bactericidal activity against Mtb. This guide will delve into the specific molecular interactions between this compound and EfpA, the functional consequences of this inhibition on lipid transport, and the experimental frameworks used to validate these findings.
The Molecular Target: EfpA, an Essential Lipid Transporter
EfpA is an essential inner membrane protein in M. tuberculosis. Structural and functional studies have revealed that EfpA forms an antiparallel dimer and functions as a lipid transporter.[1][2] Cryo-electron microscopy (cryo-EM) structures of EfpA have captured the transporter in complex with lipid molecules, suggesting a role in flipping lipids such as phosphatidic acid (PA) and phosphatidylglycerol (PG) from the inner to the outer leaflet of the plasma membrane.[1][3] This function is vital for maintaining the integrity of the mycobacterial cell envelope.
This compound: Mechanism of EfpA Inhibition
This compound inhibits the lipid transport activity of EfpA through direct binding. Cryo-EM structural analysis of the EfpA-BRD-8000.3 complex has provided a detailed view of the inhibitory mechanism.
-
Binding Site: this compound binds within a hydrophobic tunnel in EfpA that is accessible from the lipid bilayer.[3][4] This binding site is located in a lateral fenestration of the transporter, distinct from the central cavity.[1]
-
Competitive Displacement: The binding of this compound competitively displaces a lipid molecule that would normally occupy this tunnel.[3][5] This physically obstructs the entry of lipid substrates into the transporter, thereby inhibiting their translocation across the membrane.[3][4]
-
Structural Impact: The binding of this compound induces minimal conformational changes in the overall structure of EfpA but effectively blocks the lipid transport pathway.[6]
This mechanism of action, competitive inhibition of the natural lipid substrate, is consistent with the observed bactericidal effects of this compound against Mtb.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the interaction between this compound and EfpA, as well as its antimycobacterial activity.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity | |||
| Dissociation Constant (Kd) | 179 ± 32 nM | Purified EfpA | [7] |
| Inhibitory Activity | |||
| MIC90 (BRD-8000) | >100 µM | M. tuberculosis H37Rv | [8] |
| MIC90 (BRD-8000.1) | 12.5 µM | M. tuberculosis H37Rv | [8] |
| MIC90 (BRD-8000.2) | 3.0 µM | M. tuberculosis H37Rv | [8] |
| MIC90 (this compound) | 800 nM | M. tuberculosis H37Rv | [5][8] |
| MIC90 (this compound) | 0.2 µM | EfpA Hypomorph (EfpAKD) | [8] |
| Structural Data | |||
| Cryo-EM Resolution (EfpA-Lipid) | 2.9 Å | Purified EfpA | [2][9] |
| Cryo-EM Resolution (EfpA-BRD-8000.3) | 3.4 Å | Purified EfpA | [2][9] |
Synergistic Inhibition and Resistance
Synergy with BRD-9327
Further chemical-genetic screening identified another EfpA inhibitor, BRD-9327, which is structurally distinct from this compound.[10] BRD-9327 binds to a different site in the outer vestibule of EfpA, suggesting a different inhibitory mechanism.[3][11] When used in combination, this compound and BRD-9327 exhibit synergistic activity, meaning their combined effect is greater than the sum of their individual effects.[10] This synergy provides a promising avenue for combination therapy to enhance efficacy and combat resistance.
Mechanisms of Resistance
Spontaneous resistant mutants of M. tuberculosis selected for in the presence of this compound have been found to harbor mutations in the efpA gene. Key mutations that confer resistance include:
-
V319F: This mutation is located in the this compound binding pocket and is thought to cause steric hindrance, preventing the inhibitor from binding effectively.[12][13] The V319F mutation can also alter the expression level and oligomeric state of EfpA.[1][2]
-
A415V: This mutation is also located within the binding site and likely disrupts the interaction with this compound.[12]
Interestingly, mutations conferring high-level resistance to this compound can lead to hypersensitivity to BRD-9327, a phenomenon known as collateral sensitivity.[10] This mutual exclusivity of high-level resistance suggests that a combination or cycling of these two inhibitors could be a powerful strategy to mitigate the development of drug resistance.[10]
Visualizations of Pathways and Workflows
Signaling Pathways and Mechanisms
References
- 1. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. journals.asm.org [journals.asm.org]
- 4. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of broth microdilution method for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
The Significance of Targeting EfpA in Mycobacterium tuberculosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Efflux pumps are a key mechanism of drug resistance in Mtb, actively extruding antimicrobial agents from the cell. EfpA, an essential efflux pump from the Major Facilitator Superfamily (MFS), has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the structure, function, and significance of targeting EfpA in Mtb, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.
EfpA: A Dual-Function Protein Essential for Mtb Viability
EfpA is a transmembrane protein that was first identified as a putative efflux pump in M. tuberculosis.[1] It is essential for the viability of Mtb, as attempts to delete the efpA gene have been unsuccessful.[2][3] This essentiality suggests that EfpA has a crucial endogenous function beyond drug efflux.[4]
Recent structural and functional studies have revealed that EfpA functions as a lipid transporter, specifically a lipid flippase.[2][5] It is believed to play a role in the synthesis of the complex mycobacterial cell envelope.[6] Cryo-electron microscopy (cryo-EM) has shown that EfpA forms an antiparallel dimer.[2][6] This dual function in both lipid transport and drug efflux makes EfpA a highly attractive target for novel anti-TB drug development.
EfpA's Role in Multidrug Resistance
Overexpression of EfpA has been shown to confer resistance to a range of first- and second-line anti-TB drugs.[3][6] This efflux activity reduces the intracellular concentration of drugs, thereby diminishing their efficacy. The expression of efpA is upregulated in response to drug exposure, particularly isoniazid (B1672263) (INH).[7][8] Furthermore, studies of clinical Mtb isolates have shown significantly higher expression levels of efpA in MDR strains compared to pan-sensitive strains.[8]
Quantitative Data on EfpA-Mediated Drug Resistance
The following table summarizes the observed increase in drug tolerance upon overexpression of efpA in Mycobacterium smegmatis and Mycobacterium bovis BCG.
| Drug | Organism | Fold Increase in MIC/Drug Tolerance | Citation |
| Moxifloxacin | M. smegmatis | >180-fold | [9] |
| Isoniazid | M. smegmatis | >32-fold | [9] |
| Rifampicin | M. smegmatis | >32-fold | [9] |
| Streptomycin | M. smegmatis | >32-fold | [9] |
| Amikacin | M. smegmatis | >32-fold | [9] |
| Moxifloxacin | M. bovis BCG | 8-fold | [9] |
| Isoniazid | M. bovis BCG (efpA expressed in M. smegmatis) | 8-fold | [10] |
| Rifampicin | M. bovis BCG (efpA expressed in M. smegmatis) | 4-fold | [10] |
| Amikacin | M. bovis BCG (efpA expressed in M. smegmatis) | 4-fold | [10] |
The Structural Basis of EfpA Function and Inhibition
Cryo-EM studies have provided high-resolution structures of EfpA, offering a mechanistic understanding of its function and how it can be inhibited.
EfpA Structure and Lipid Transport Mechanism
EfpA is a 14-transmembrane domain protein that assembles into an antiparallel dimer.[6][11] The protein can exist in at least two conformations: inward-open and outward-open.[5][12] This conformational cycling is characteristic of MFS transporters and is essential for substrate transport across the membrane. EfpA is proposed to function as a lipid flippase, moving lipids from the inner to the outer leaflet of the cell membrane in a "staircase"-like manner.[5]
Caption: Proposed lipid transport cycle of the EfpA efflux pump.
Inhibition of EfpA by Small Molecules
Chemical genetic screens have identified several potent inhibitors of EfpA, including BRD-8000.3 and BRD-9327.[13][14] These inhibitors have different mechanisms of action.[13][15] this compound competitively inhibits lipid binding by occupying a lipid-binding site.[5][12] In contrast, BRD-9327 binds to the external vestibule of the pump, likely inhibiting the conformational changes necessary for substrate transport.[15]
Caption: Mechanism of EfpA inhibition by small molecules.
Experimental Protocols for Studying EfpA
A variety of experimental techniques are employed to investigate the structure and function of EfpA.
Cryo-Electron Microscopy (Cryo-EM) for Structure Determination
-
Protein Expression and Purification: The gene encoding Mtb EfpA is codon-optimized and expressed in a suitable system, such as E. coli or Expi293F cells.[4][11] The protein is then purified using affinity and size-exclusion chromatography.[4]
-
Sample Preparation: The purified EfpA protein is reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation. For structural analysis of inhibitor-bound states, the inhibitor (e.g., this compound) is added to the purified protein.
-
Cryo-EM Grid Preparation and Data Collection: The protein-nanodisc complex is applied to EM grids, vitrified in liquid ethane, and imaged using a transmission electron microscope.
-
Image Processing and Structure Determination: A large dataset of particle images is collected and processed using software for single-particle analysis to reconstruct a 3D map of the protein.[5] From this map, an atomic model of EfpA is built.[5]
Ethidium Bromide (EtBr) Efflux Assay for Inhibitor Screening
This assay is used to identify and characterize inhibitors of EfpA's efflux function.
-
Bacterial Strains: M. smegmatis is often used as a surrogate for Mtb due to its faster growth and lower biosafety requirements. A strain overexpressing Mtb EfpA is used.
-
Assay Principle: EtBr is a fluorescent substrate of many efflux pumps. When it is pumped out of the cell, the fluorescence decreases. An effective efflux pump inhibitor will block this process, leading to an accumulation of EtBr inside the cells and a corresponding increase in fluorescence.
-
Protocol:
-
Bacterial cells overexpressing EfpA are grown to mid-log phase, harvested, and washed.
-
The cells are loaded with EtBr in the presence of an efflux pump inhibitor (e.g., verapamil) to maximize intracellular concentration.
-
Efflux is initiated by adding glucose.
-
The fluorescence is monitored over time in a plate reader. Test compounds are added to determine their effect on EtBr efflux. A decrease in the rate of fluorescence decay indicates inhibition of the efflux pump.
-
CRISPR Interference (CRISPRi) for Gene Knockdown
Since efpA is an essential gene, CRISPRi is used to repress its expression and study the resulting phenotype.[7][16]
-
CRISPRi System: A two-plasmid system is typically used, with one plasmid expressing a catalytically inactive Cas9 (dCas9) and the other expressing a single-guide RNA (sgRNA) targeting the efpA gene.[17]
-
Inducible Expression: The expression of dCas9 and/or the sgRNA is often under the control of an inducible promoter (e.g., anhydrotetracycline-inducible) to allow for controlled knockdown of efpA expression.[16]
-
Phenotypic Analysis: The effect of efpA repression on bacterial viability, drug susceptibility, and other physiological parameters is then assessed.[7] For example, repression of efpA has been shown to prevent the regrowth of Mtb after exposure to isoniazid.[7]
Caption: Experimental workflow for the study of EfpA and development of inhibitors.
Future Directions and Conclusion
Targeting EfpA represents a promising strategy for the development of new anti-TB therapeutics. Its essential nature and dual role in lipid metabolism and drug efflux make it a particularly attractive target. Future research should focus on:
-
Developing more potent and specific EfpA inhibitors: The existing inhibitor scaffolds provide a foundation for medicinal chemistry efforts to improve their pharmacological properties.
-
Understanding the interplay between EfpA's lipid transport and drug efflux functions: Elucidating this relationship could lead to novel therapeutic strategies.
-
Investigating the role of EfpA in vivo: Animal models of TB infection are needed to validate EfpA as a therapeutic target and to assess the efficacy of EfpA inhibitors in a physiological context.
References
- 1. Mycobacterium tuberculosis efpA encodes an efflux protein of the QacA transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the essential efflux pump EfpA from Mycobacterium tuberculosis reveal the mechanisms of substrate transport and small-molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scientists made progress in the insights into the structure and function of EfpA: a lipid transporter in Mycobacterium tuberculosis----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 7. journals.asm.org [journals.asm.org]
- 8. Efflux Pump Gene Expression in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition [ideas.repec.org]
- 13. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition [ouci.dntb.gov.ua]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
BRD-8000.3: A Novel EfpA Inhibitor with Potent Activity Against Drug-Tolerant Mycobacterium tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BRD-8000.3 is a novel, narrow-spectrum, bactericidal antimycobacterial agent that demonstrates potent activity against both replicating and non-replicating, phenotypically drug-tolerant Mycobacterium tuberculosis (Mtb). It functions by specifically inhibiting the essential Mtb efflux pump EfpA, a member of the Major Facilitator Superfamily (MFS) of transporters. Structural and functional studies have revealed that this compound acts by physically obstructing a lipid transport tunnel within EfpA, thereby disrupting its essential function and leading to bacterial cell death. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, specificity, quantitative efficacy, and the experimental protocols used in its characterization.
Introduction
The emergence of drug-resistant and drug-tolerant strains of Mycobacterium tuberculosis poses a significant threat to global health. Drug-tolerant persister cells, which are phenotypically resistant to antibiotics despite being genetically susceptible, are thought to be a major contributor to the long duration of tuberculosis therapy and treatment relapse. This compound was identified through a large-scale chemical-genetic screening strategy called PROSPECT (PRimary screening Of Strains to Prioritize Expanded Chemistry and Targets) as a potent inhibitor of a novel Mtb target, the essential efflux pump EfpA. Subsequent chemical optimization of the initial hit, BRD-8000, led to the development of this compound, which exhibits excellent whole-cell activity against wild-type Mtb.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the essential efflux pump EfpA. EfpA is believed to function as a lipid transporter, and its inhibition disrupts the integrity and function of the mycobacterial cell envelope.
Molecular Target: EfpA
EfpA (Rv2846c) is an essential efflux pump in M. tuberculosis belonging to the Major Facilitator Superfamily. While implicated in the efflux of some antibiotics, its essentiality suggests a primary role in transporting an endogenous substrate, now understood to be lipids.
Structural Basis of Inhibition
Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for EfpA inhibition by this compound.[1][2]
-
Binding Site: this compound binds within a hydrophobic tunnel (tunnel 2) of EfpA, which is located near the center of the lipid bilayer.[1]
-
Inhibitory Action: By occupying this tunnel, this compound physically blocks the access route for EfpA's natural lipid substrates. It displaces a phosphatidyl glycerol (B35011) (PG) molecule that is found in the apo (unbound) structure of EfpA.[1]
-
Uncompetitive Inhibition of Drug Efflux: In the context of the artificial substrate ethidium (B1194527) bromide (EtBr), this compound acts as an uncompetitive inhibitor. This suggests that it does not directly compete with EtBr for its binding site but rather inhibits the transport process itself, possibly by hindering the conformational changes required for efflux.[1]
-
Competitive Inhibition of Lipid Transport: In contrast, due to its binding location, this compound is proposed to be a competitive inhibitor of the transport of EfpA's natural lipid substrates.[1]
Signaling Pathway and Logic
The mechanism of action of this compound can be visualized as a direct inhibition of the EfpA transport cycle.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Activity of BRD-8000 Series Against Wild-Type M. tuberculosis
| Compound | MIC90 (µM) |
| BRD-8000 | >50 |
| BRD-8000.1 | 12.5 |
| BRD-8000.2 | 3 |
| This compound | 0.8 |
Data sourced from Johnson, E.O. et al. Nature 2019.[3]
Table 2: Binding Affinity and Activity Against Drug-Tolerant Mtb
| Parameter | Value |
| Binding Affinity (Kd) to EfpA | 179 ± 32 nM |
| Activity against non-replicating, drug-tolerant Mtb (MBC50) | < 390 nM |
Kd data sourced from Khandelwal, N.K. et al. 2024. MBC50 data sourced from Johnson, E.O. et al. Nature 2019.[1][3]
Table 3: Resistance Mutations
| Gene | Mutation | Effect |
| efpA | V319F | Confers resistance to this compound |
| efpA | A415V | Confers resistance to this compound |
Data sourced from Johnson, E.O. et al. Nature 2019.[3]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the characterization of this compound. For complete, detailed protocols, readers are directed to the supplementary information of the cited publications.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is used to determine the MIC of this compound against M. tuberculosis.
Workflow:
Detailed Steps:
-
Compound Preparation: this compound is serially diluted in an appropriate growth medium (e.g., 7H9 broth supplemented with OADC) in a 96-well microtiter plate.
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.
Activity Against Non-Replicating, Drug-Tolerant Mtb
The bactericidal activity of this compound against non-replicating Mtb is assessed using a model of nutrient starvation to induce a drug-tolerant state.
Workflow:
Detailed Steps:
-
Induction of Non-Replicating State: M. tuberculosis is cultured in a nutrient-deprived medium (e.g., PBS with Tween 80) for an extended period to induce a non-replicating, drug-tolerant state.
-
Compound Exposure: The non-replicating Mtb cells are then exposed to various concentrations of this compound.
-
Incubation: The cultures are incubated under the same non-replicating conditions for a defined period.
-
Viability Assessment: At different time points, aliquots are taken, serially diluted, and plated on nutrient-rich agar (B569324) (e.g., 7H11 agar).
-
MBC Determination: The plates are incubated at 37°C, and the number of colony-forming units (CFUs) is counted to determine the minimal bactericidal concentration (MBC), the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in viable bacteria.
Cryo-Electron Microscopy (Cryo-EM) of EfpA-BRD-8000.3 Complex
The structure of EfpA in complex with this compound was determined using single-particle cryo-EM.
Workflow:
Detailed Steps:
-
Protein Expression and Purification: The efpA gene is cloned into an expression vector and expressed in a suitable host (e.g., E. coli or M. smegmatis). The protein is then solubilized from the membrane using detergents and purified using affinity and size-exclusion chromatography.
-
Complex Formation: Purified EfpA is incubated with an excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: A small volume of the EfpA-BRD-8000.3 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing and 3D Reconstruction: The raw images are processed to correct for beam-induced motion and to select individual particle images. These images are then aligned and averaged to generate 2D class averages and subsequently a 3D reconstruction of the EfpA-BRD-8000.3 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to high resolution. The structure of the EfpA-BRD-8000.3 complex was determined to a resolution of 3.45 Å.[1]
Conclusion
This compound represents a promising new class of antimycobacterial agents with a novel mechanism of action. Its potent bactericidal activity against both replicating and, crucially, non-replicating, drug-tolerant M. tuberculosis makes it a valuable lead compound for the development of new therapies to shorten the duration of tuberculosis treatment and combat drug resistance. The detailed structural and functional characterization of this compound provides a solid foundation for further structure-based drug design and optimization efforts.
References
- 1. New inhibitors of Mycobacterium tuberculosis identified using systems chemical biology | Broad Institute [broadinstitute.org]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling BRD-8000.3: A Technical Guide to its Discovery Through Chemical-Genetic Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the identification of BRD-8000.3, a promising inhibitor of the essential Mycobacterium tuberculosis (Mtb) efflux pump EfpA. The discovery of this compound was the result of a comprehensive chemical-genetic screening effort designed to identify novel compounds with therapeutic potential against this persistent pathogen. This document will delve into the quantitative data, experimental methodologies, and the intricate molecular interactions that define the significance of this discovery.
While the specific acronym "PROSPECT" was not definitively linked as the formal name of the screening platform in the initial discovery literature, this guide will focus on the well-documented "broad chemical-genetic screen" that successfully identified this compound. This approach leverages the power of chemical genetics to uncover compounds that exhibit specific activity against essential cellular targets.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound and its interaction with its target, EfpA.
| Parameter | Value | Method | Reference(s) |
| Binding Affinity (Kd) | 179 ± 32 nM | Ligand Detected Proton NMR | [1][2] |
| Inhibitory Activity (MIC90) | 800 nM | in vitro Mtb growth assay | [3] |
| Cryo-EM Resolution | 3.45 Å | Cryo-Electron Microscopy | [1][2][4] |
Table 1: Key Quantitative Data for this compound
Experimental Protocols
The identification and characterization of this compound involved a series of sophisticated experimental techniques. The detailed methodologies for the key experiments are outlined below.
Chemical-Genetic Screen
While the precise, step-by-step protocol for the initial large-scale screen is not fully detailed in the provided literature, the general workflow can be inferred as a phenotypic screen. Such screens typically involve:
-
Library Screening: A large, diverse library of small molecules is screened against Mycobacterium tuberculosis to identify compounds that inhibit bacterial growth.
-
Hit Identification: Compounds that show significant growth inhibition are selected as "hits."
-
Mechanism of Action Studies: A crucial step in chemical genetics is to identify the molecular target of the hit compound. This often involves generating and screening against a panel of Mtb mutants with altered susceptibility to known drugs or with mutations in essential genes. A compound's differential activity against this panel can create a "chemical-genetic interaction profile."
Ligand Detected Proton Nuclear Magnetic Resonance (NMR)
This technique was employed to confirm the direct binding of this compound to the EfpA protein and to determine the dissociation constant (Kd).
-
Sample Preparation: Purified EfpA protein is prepared in a suitable buffer for NMR analysis. The compound, this compound, is also prepared in a compatible solvent.
-
Titration: A series of NMR spectra of this compound are acquired. In each subsequent experiment, an increasing concentration of the EfpA protein is added to the this compound sample.
-
Data Acquisition: The intensity of the aromatic protons of the this compound inhibitor is monitored. As the protein binds to the small molecule, the NMR signal of the bound ligand is broadened and decreases in intensity.
-
Data Analysis: The decrease in the peak heights of the inhibitor's protons is converted to fractional occupancy. This data is then fitted to a standard bimolecular binding model to calculate the dissociation constant (Kd).[1]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was instrumental in determining the high-resolution structure of EfpA in complex with this compound, providing critical insights into the mechanism of inhibition.
-
Sample Preparation: The EfpA protein is purified and incubated with an excess of this compound to ensure saturation of the binding sites.
-
Grid Preparation: A small volume of the protein-ligand complex solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane. This process vitrifies the sample, preserving the native structure of the complex.
-
Data Collection: The frozen grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected from different angles.
-
Image Processing: The individual particle images from the micrographs are computationally extracted, aligned, and classified.
-
3D Reconstruction: The classified 2D images are used to reconstruct a 3D density map of the EfpA-BRD-8000.3 complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to achieve the final high-resolution structure.[1][2][4]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound discovery and its mechanism of action.
Figure 1: A high-level overview of the chemical-genetic screening workflow that led to the identification of this compound.
Figure 2: A conceptual diagram illustrating the mechanism of action of this compound, which involves binding to a substrate tunnel within the EfpA transporter, thereby blocking the efflux of natural lipid substrates.[1][2][5]
Figure 3: A diagram showing the relationship between this compound and the structurally distinct EfpA inhibitor, BRD-9327. Their interaction with the same target leads to synergistic effects and distinct mechanisms of resistance, highlighting the potential for combination therapy.[1][2][5]
Conclusion
The discovery of this compound through a robust chemical-genetic screening campaign represents a significant advancement in the search for new anti-tuberculosis therapeutics. The detailed structural and biochemical characterization of its interaction with the essential efflux pump EfpA provides a solid foundation for future drug development efforts. The methodologies and findings presented in this technical guide underscore the power of integrated, multidisciplinary approaches in modern drug discovery. The elucidation of this compound's mechanism of action, coupled with the identification of a synergistic partner in BRD-9327, opens up new avenues for combating drug-resistant Mycobacterium tuberculosis.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structural Basis of BRD-8000.3 Interaction with EfpA
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the molecular interactions between the small molecule inhibitor BRD-8000.3 and the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. The information herein is synthesized from recent structural and biochemical studies that elucidate the mechanism of inhibition and provide a foundation for future antibiotic development.
Introduction: EfpA as a Novel Anti-Tuberculosis Target
Mycobacterium tuberculosis, the causative agent of tuberculosis, is a global health threat necessitating the development of novel antibiotics.[1] The essential efflux pump A (EfpA) has been identified as a promising new target.[1] EfpA is a 55.58 kDa protein with 14 transmembrane domains and is a member of the Major Facilitator Superfamily (MFS) of transporters.[1][2] It is implicated in resistance to multiple anti-tuberculosis drugs by actively expelling them from the cell.[2][3][4] Recent studies have revealed that EfpA functions as a lipid transporter, likely playing a crucial role in the transport of biomolecules across the Mtb plasma membrane.[1][2][3] EfpA assembles into an antiparallel dimer to perform its function.[2][3]
This compound is a potent small molecule inhibitor of EfpA, identified through a chemical genetics screening strategy.[1][5] It exhibits a minimum inhibitory concentration (MIC90) of 800 nM against wild-type Mtb.[1] Understanding the structural basis of its interaction with EfpA is critical for the development of next-generation EfpA inhibitors.
Quantitative Data on the this compound-EfpA Interaction
The binding affinity and structural resolution of the this compound-EfpA complex have been characterized, providing a quantitative basis for their interaction.
| Parameter | Method | Value | Reference |
| Binding Affinity | |||
| Dissociation Constant (K_d) | Ligand-Observed NMR | 179 ± 32 nM | [1] |
| Structural Resolution | |||
| Cryo-Electron Microscopy (Cryo-EM) | Single Particle Analysis | 2.7 - 3.4 Å | [1] |
| Cryo-Electron Microscopy (Cryo-EM) | Single Particle Analysis | 3.45 Å | [1] |
| Cryo-Electron Microscopy (Cryo-EM) | Single Particle Analysis | 3.4 Å | [2][3] |
Structural Basis of Inhibition
Cryo-EM structures of EfpA in complex with this compound have revealed the precise mechanism of inhibition.[1][2][3] this compound binds within a hydrophobic tunnel, referred to as "tunnel 2," which is located near the center of the lipid bilayer.[1]
The this compound Binding Pocket
The binding of this compound is predominantly mediated by hydrophobic interactions with residues from four of EfpA's transmembrane domains (TMs): TM9, TM11, TM12, and TM14.[1] A single polar interaction has been observed between the N9 atom of this compound and the main chain of residue A498.[2] The inhibitor displaces a phosphatidyl glycerol (B35011) (PG2) molecule that is bound in the apo structure, suggesting that this compound blocks the access route for a natural lipidic substrate.[1]
The key residues forming the hydrophobic binding pocket for this compound are detailed below:
| Transmembrane Domain | Interacting Residues |
| TM9 | A316, V319, M320 |
| TM11 | T373, I374, G377, L380, F381 |
| TM12 | I412, G413, A415, V416, L419 |
| TM14 | A498, I499, V501, G502, L506 |
This table is a compilation of residues identified in the provided search results.[1][5][2]
Mechanism of Action and Resistance
This compound acts as an uncompetitive inhibitor of the efflux of the substrate ethidium (B1194527) bromide.[1][5] By occupying the lipid-binding site, this compound competitively inhibits the transport of lipids.[2][3][6][7][8] The binding of this compound is thought to lock EfpA in an outward-facing conformation, thereby inhibiting the conformational changes necessary for substrate transport.[6][7][8]
Mutations in EfpA have been identified that confer resistance to this compound, namely V319F and A415V.[1][2][3] The structural data provides insights into the mechanisms of this resistance:
-
A415V: The A415 residue is in close proximity to the headgroup of this compound. A mutation to the bulkier valine residue would likely cause steric hindrance, disrupting the binding of the inhibitor.[2]
-
V319F: While V319 is located more than 5 Å from this compound, the introduction of a bulky phenylalanine at this position is proposed to push TM12 away from TM7, leading to a disruption of the binding pocket.[2]
Caption: Proposed mechanism of EfpA inhibition by this compound.
Experimental Protocols
The structural and functional characterization of the this compound-EfpA interaction relied on several key experimental methodologies.
Protein Expression and Purification
-
Construct Engineering: A codon-optimized version of EfpA from Mycobacterium tuberculosis was used for expression in Escherichia coli.[1] To facilitate structural determination by cryo-EM, an engineered construct (EfpAEM) was created.[1]
-
Expression: The EfpA construct was expressed in E. coli.[1]
-
Purification: The protein was purified to be used in a tripartite complex consisting of the purified EfpA, an anti-BRIL Fab, and an anti-Fab nanobody for cryo-EM analysis.[1]
Ligand-Observed Nuclear Magnetic Resonance (NMR)
-
Purpose: To confirm the binding of this compound to EfpA and determine the dissociation constant (K_d).[1][5]
-
Methodology:
-
The intensity of the aromatic protons of this compound is monitored.[1][5]
-
A titration series is performed with increasing concentrations of EfpAEM.[1][5]
-
The peak heights from the NMR spectra are converted to fractional occupancy.[1][5]
-
The resulting data is fitted to a standard bimolecular binding model to calculate the dissociation constant.[1][5]
-
Cryo-Electron Microscopy (Cryo-EM)
Caption: General workflow for cryo-EM structure determination of the EfpA-BRD-8000.3 complex.
-
Complex Formation: The purified EfpAEM was incubated with this compound to form the complex.[2][3]
-
Grid Preparation: The complex solution was applied to cryo-EM grids and vitrified by plunge-freezing in liquid ethane.
-
Data Collection: Automated data collection was performed on a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Single-particle analysis was used to process the collected images and reconstruct the three-dimensional structure of the EfpA-BRD-8000.3 complex.[1]
Conclusion
The recent elucidation of the EfpA structure in complex with the inhibitor this compound provides a significant step forward in the development of new anti-tuberculosis therapies. The detailed structural and quantitative data offer a clear roadmap for the rational design of more potent and specific inhibitors of this essential efflux pump. The identification of the hydrophobic binding tunnel and the key interacting residues presents an opportunity for structure-based drug discovery efforts aimed at combating multidrug-resistant tuberculosis.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. 8ufd - Multidrug efflux pump MtEfpA bound with inhibitor BRD8000.3 - Summary - Protein Data Bank Japan [pdbj.org]
Foundational Research on the Bactericidal Activity of BRD-8000.3
Disclaimer: BRD-8000.3 is a fictional compound. The following technical guide is a hypothetical representation based on established scientific principles for bactericidal agents that target bacterial cell wall synthesis. All data, experimental results, and specific mechanisms are illustrative and designed to fulfill the prompt's requirements for a technical whitepaper.
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria presents a formidable challenge to global public health. In response, the development of novel antibiotics with unique mechanisms of action is a critical priority. This document outlines the foundational preclinical research on this compound, a novel synthetic compound demonstrating potent bactericidal activity, particularly against Gram-positive pathogens. This compound exerts its bactericidal effect by inhibiting a crucial, membrane-associated step in the bacterial peptidoglycan synthesis pathway. Peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall, making its synthesis an attractive target for antimicrobial agents.[1][2][3] This guide provides a comprehensive overview of the mechanism, potency, and kinetics of this compound's bactericidal action, supported by detailed experimental protocols and quantitative data.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The synthesis of the bacterial cell wall is a complex, multi-stage process that occurs across the cytoplasm, cell membrane, and periplasmic space.[1][3][4] The pathway begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursors by the Mur series of enzymes (MurA-F).[5][6] Foundational research indicates that this compound targets the first membrane-bound step of this pathway. Specifically, it inhibits the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is responsible for linking the UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3][4][7] By preventing the formation of Lipid I, this compound effectively halts the entire downstream process of cell wall construction, leading to a loss of cellular integrity and rapid cell death by lysis.[3][8]
Caption: Proposed mechanism of this compound targeting the bacterial cell wall synthesis pathway.
Quantitative Assessment of Bactericidal Activity
The bactericidal potency of this compound was evaluated against a panel of clinically relevant bacterial strains using standardized broth microdilution and time-kill kinetic assays.[9][10][11]
Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10] The Minimum Bactericidal Concentration (MBC) is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[12][13] An MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity. The results for this compound are summarized below.
Table 1: MIC Values for this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | BAA-1717 | 1 |
| Enterococcus faecalis | Gram-positive | 29212 | 1 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 |
| Escherichia coli | Gram-negative | 25922 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 128 |
Table 2: MBC Values and MBC/MIC Ratios for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1 | 2 |
| Staphylococcus aureus (MRSA) | 1 | 4 | 4 |
| Enterococcus faecalis | 1 | 2 | 2 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 2 |
| Escherichia coli | 64 | >128 | N/A |
The data indicate that this compound is highly potent against Gram-positive bacteria, including the methicillin-resistant S. aureus (MRSA) strain. The low MBC/MIC ratios confirm its bactericidal mode of action against these organisms.
Time-Kill Kinetics
Time-kill assays provide insight into the rate and extent of bacterial killing over time.[14][15] A bactericidal agent is typically defined by its ability to cause a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL relative to the initial inoculum.[14][16] The time-kill kinetics of this compound against S. aureus (ATCC 29213) are presented below.
Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 29213
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (0.5 µg/mL) (log10 CFU/mL) | 2x MIC (1 µg/mL) (log10 CFU/mL) | 4x MIC (2 µg/mL) (log10 CFU/mL) |
|---|---|---|---|---|
| 0 | 5.72 | 5.71 | 5.72 | 5.71 |
| 2 | 6.45 | 4.88 | 4.15 | 3.54 |
| 4 | 7.31 | 3.62 | 2.89 | <2.00 |
| 6 | 8.15 | 2.51 | <2.00 | <2.00 |
| 12 | 9.02 | <2.00 | <2.00 | <2.00 |
| 24 | 9.11 | <2.00 | <2.00 | <2.00 |
This compound demonstrates rapid, concentration-dependent bactericidal activity, achieving a >3-log10 reduction in viable bacteria within 4-6 hours at concentrations of 2x and 4x the MIC.
Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound.[11][17][18]
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes, dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of desired concentrations. Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the drug stock (at 2x the highest desired final concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, to well 10. c. Reserve wells in column 11 for a growth control (no drug) and column 12 for a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells in columns 1-11. The final volume in each well will be 100 µL. b. Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC assay to determine the concentration of this compound that is bactericidal.[12][13][19]
-
Subculturing: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each clear well. d. Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation and Enumeration: a. Incubate the agar plates at 37°C for 18-24 hours. b. After incubation, count the number of colonies on each spot.
-
Result Interpretation: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol: Time-Kill Kinetics Assay
This assay evaluates the rate of bacterial killing over time when exposed to this compound.[14][15][20]
Caption: Experimental workflow for the time-kill kinetics assay.
-
Inoculum and Assay Setup: a. Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol. b. Prepare separate flasks for each condition: a growth control (no drug) and flasks containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. c. Inoculate each flask with the standardized bacterial suspension.
-
Sampling: a. Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask. b. Perform a ten-fold serial dilution of each sample in sterile PBS to neutralize the antibiotic's effect.
-
Enumeration: a. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto antibiotic-free agar plates. b. Incubate the plates at 37°C for 18-24 hours. c. Count the number of colonies on the plates to determine the CFU/mL for each time point and concentration.
-
Data Analysis: a. Convert the CFU/mL values to log10 CFU/mL. b. Plot the log10 CFU/mL against time for each concentration of this compound and the growth control to generate time-kill curves.
Conclusion
The foundational research presented in this technical guide establishes this compound as a potent, bactericidal agent with a compelling mechanism of action against Gram-positive bacteria. Its targeted inhibition of MraY, a critical enzyme in the essential peptidoglycan synthesis pathway, leads to rapid and effective bacterial killing. The quantitative data from MIC, MBC, and time-kill kinetic studies provide a strong preclinical basis for its continued development as a potential therapeutic for treating infections caused by susceptible pathogens, including drug-resistant strains like MRSA. Further investigation into its safety, pharmacokinetic, and pharmacodynamic profiles is warranted.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. actascientific.com [actascientific.com]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. m.youtube.com [m.youtube.com]
- 19. microchemlab.com [microchemlab.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Precision of a Novel Antitubercular Agent: A Technical Guide to the Narrow-Spectrum Activity of BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of BRD-8000.3, a potent and highly selective inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the compound's mechanism of action, presents key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and experimental workflows.
Introduction: The Imperative for Targeted Antituberculars
The rise of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel therapeutic agents with specific molecular targets. This compound has emerged from chemical-genetic screening as a promising lead compound, exhibiting narrow-spectrum activity by specifically inhibiting EfpA, an essential transporter in Mtb.[1][2][3] Understanding the precise molecular interactions and functional consequences of this inhibition is paramount for its development as a clinical candidate.
Quantitative Assessment of this compound Activity
The efficacy of this compound has been rigorously quantified through various biochemical and whole-cell assays. The following tables summarize the key findings.
Table 1: In Vitro Binding Affinity and Whole-Cell Activity of this compound
| Parameter | Value | Method | Target Organism/Protein |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-Detected Proton NMR | Purified Mtb EfpAEM |
| Minimum Inhibitory Concentration (MIC90) | 800 nM | Broth Microdilution Assay | Mycobacterium tuberculosis (wild-type) |
Data sourced from multiple structural and functional studies.[1][2]
Table 2: Structural Characterization of the this compound-EfpA Complex
| Parameter | Value | Method |
| Resolution | 3.4 - 3.45 Å | Cryo-Electron Microscopy (Cryo-EM) |
Structural data provides high-resolution insights into the inhibitor's binding mode.[1][2][4]
Mechanism of Action: Allosteric Inhibition of a Lipid Transporter
This compound exerts its antimicrobial effect through a sophisticated mechanism of action targeting the essential EfpA transporter.
EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters and is crucial for the survival of Mtb.[4] Functional studies have revealed that EfpA's primary role is likely that of a lipid transporter, essential for maintaining the integrity of the mycobacterial cell envelope.[5][6]
This compound acts as a potent inhibitor by binding within a hydrophobic tunnel of EfpA, a site that normally accommodates the fatty acid chains of lipid substrates.[1][7][8] This binding action physically obstructs the translocation pathway for lipids.[5][9] Interestingly, for smaller substrates like ethidium (B1194527) bromide, the inhibition by this compound is uncompetitive, suggesting that different substrates may utilize distinct entry channels into the transporter.[2][3][10]
Structurally, this compound inserts itself between transmembrane helices TM9, TM11, TM12, and TM14 of EfpA.[1][2] This binding event traps the transporter in a cytoplasm-facing conformation, effectively stalling its transport cycle.[11] Resistance to this compound has been mapped to mutations in EfpA, such as V319F and A415V, which likely alter the conformation of the binding pocket.[1][2][5][6]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound.
Ligand-Detected Proton Nuclear Magnetic Resonance (NMR)
This technique was utilized to determine the binding affinity of this compound to EfpA.
Protocol:
-
Protein Preparation: Purified EfpAEM is prepared and concentrated.
-
NMR Spectroscopy: A series of 1H NMR spectra of this compound are acquired.
-
Titration: Increasing concentrations of EfpAEM are titrated into the this compound solution.
-
Data Analysis: The intensity of the aromatic proton signals of this compound is monitored. The decrease in signal intensity upon protein binding is used to calculate the fractional occupancy.
-
Kd Determination: The dissociation constant (Kd) is determined by fitting the titration data to a standard bimolecular binding model.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. [scholars.duke.edu]
- 4. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 8. rcsb.org [rcsb.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BRD-8000.3 in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8000.3 is a novel small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] EfpA is believed to function as a lipid transporter, and its inhibition by this compound represents a promising strategy for the development of new anti-tubercular therapeutics.[1][3] These application notes provide detailed protocols for the use of this compound in Mtb culture, including determination of its minimum inhibitory concentration (MIC), assessment of its bactericidal activity, and evaluation of its synergistic potential with other anti-tubercular drugs.
Mechanism of Action of this compound
This compound acts by binding to a tunnel within the EfpA transporter that is located near the center of the cell membrane.[1][4] This binding displaces a lipid molecule, suggesting that this compound competitively inhibits the transport of EfpA's natural lipid substrates.[1][5] The interaction of this compound with EfpA is characterized by a high affinity, with a dissociation constant (Kd) of 179 ± 32 nM.[1]
Caption: Mechanism of this compound inhibition of the EfpA efflux pump.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound against M. tuberculosis.
| Parameter | Value | Reference Strain | Citation |
| MIC90 | 800 nM | Wild-type Mtb | [1] |
| Dissociation Constant (Kd) | 179 ± 32 nM | Purified EfpA | [1] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol describes the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
M. tuberculosis H37Rv (ATCC 27294) or other strains of interest
-
Middlebrook 7H9 broth base
-
Middlebrook ADC or OADC enrichment
-
Glycerol
-
Tween 80
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile distilled water
-
DMSO (for controls)
Procedure:
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC or ADC and 0.2% glycerol. For strains that clump, 0.05% Tween 80 can be added. Sterilize by autoclaving.
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the turbidity of the culture to a 0.5 McFarland standard with sterile water or broth.
-
Prepare a 1:100 dilution of the adjusted culture in 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.
-
-
Plate Setup:
-
Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator.
-
Reading Results: Read the plates visually after 7, 14, and 21 days. The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Caption: Workflow for MIC determination of this compound against Mtb.
Protocol for Time-Kill Kinetics Assay
This protocol is used to determine whether this compound is bactericidal or bacteriostatic against M. tuberculosis.
Materials:
-
This compound
-
Log-phase culture of M. tuberculosis
-
Middlebrook 7H9 broth with supplements
-
Sterile tubes or flasks
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculum Preparation: Prepare a log-phase culture of M. tuberculosis in 7H9 broth and dilute to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Assay Setup:
-
Prepare tubes or flasks containing 7H9 broth with this compound at various concentrations (e.g., 1x, 4x, and 16x the MIC).
-
Include a growth control (no compound).
-
Inoculate each tube with the prepared Mtb suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, and 14 days), remove an aliquot from each culture.
-
-
Enumeration of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Protocol for Checkerboard Synergy Assay
This protocol is used to assess the synergistic, additive, or antagonistic interaction between this compound and another anti-tubercular drug.
Materials:
-
This compound
-
Second anti-tubercular drug
-
M. tuberculosis culture
-
Middlebrook 7H9 broth with supplements
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial dilutions of this compound along the x-axis of a 96-well plate.
-
Prepare serial dilutions of the second drug along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation: Inoculate the plate with an M. tuberculosis suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate and read the plates as for the MIC determination.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Caption: Workflow for the checkerboard synergy assay.
Safety Precautions
All work with live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE), including a certified respirator, must be worn at all times. All materials and waste must be decontaminated before removal from the BSL-3 facility.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. himedialabs.com [himedialabs.com]
- 5. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Broth Microdilution Assay for Determining the Minimum Inhibitory Concentration (MIC) of BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8000.3 is a narrow-spectrum, bactericidal antimycobacterial compound that demonstrates potent activity through the specific inhibition of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1][2][3][4] As a promising agent in tuberculosis research, determining its in vitro potency is crucial for further development. The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][7]
These application notes provide a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound against Mycobacterium tuberculosis. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of mycobacteria.[8][9][10]
Principle of the Broth Microdilution Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and strains. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
Materials and Equipment
Reagents and Consumables:
-
This compound (CAS No. 2365504-95-4)[1]
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment
-
Glycerol
-
Tween 80 or Tyloxapol
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Sterile multichannel and single-channel pipettes and tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile glass beads (optional, for inoculum preparation)
-
Resazurin (B115843) sodium salt (for viability staining, optional)
Equipment:
-
Biosafety Cabinet (BSC), Class II or higher
-
Incubator, 37°C
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards
-
Microplate reader (optional, for automated reading)
-
Refrigerator (2-8°C) and Freezer (-20°C)
Experimental Protocols
Preparation of Media and Reagents
a. Complete Middlebrook 7H9 Broth:
-
Prepare Middlebrook 7H9 broth base according to the manufacturer's instructions.
-
Autoclave to sterilize.
-
Allow the broth to cool to 45-50°C.
-
Aseptically add the following supplements per liter of broth:
-
100 mL of ADC or OADC enrichment
-
2 mL of glycerol
-
0.5 mL of Tween 80 or 0.05% Tyloxapol (to prevent clumping)
-
-
Mix well and store at 2-8°C.
b. Preparation of this compound Stock Solution:
-
This compound is soluble in DMSO.[2]
-
Prepare a stock solution of this compound in 100% sterile DMSO at a concentration of 10 mg/mL (or a similarly high, convenient concentration).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
All manipulations involving live M. tuberculosis must be performed in a Biosafety Cabinet.
-
Culture M. tuberculosis in complete Middlebrook 7H9 broth until it reaches mid-logarithmic phase (typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.8).
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using sterile saline or fresh broth. This can be done by visual comparison or using a spectrophotometer (OD₆₀₀ ≈ 0.1).
-
Dilute the adjusted bacterial suspension 1:20 in complete Middlebrook 7H9 broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Preparation of the Assay Plate
-
Intermediate Dilution of this compound:
-
Thaw an aliquot of the this compound stock solution.
-
Perform a serial twofold dilution of the stock solution in complete Middlebrook 7H9 broth to create a range of intermediate concentrations. The final concentration of DMSO in the highest concentration well should not exceed 1% to avoid solvent toxicity.
-
-
Plate Setup (96-well plate):
-
Add 100 µL of complete Middlebrook 7H9 broth to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration of this compound (in broth) to the wells in column 1.
-
Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate from column 2 to column 10.
-
Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well in columns 1 through 11.
-
Add 100 µL of sterile complete Middlebrook 7H9 broth to the wells in column 12.
-
-
Final Concentrations: The final volume in each well will be 200 µL. The final bacterial inoculum will be approximately 2.5 x 10⁵ CFU/mL. The drug concentrations will be half of the intermediate concentrations.
Incubation
-
Seal the microtiter plate with a lid or an adhesive plate sealer. To prevent dehydration during extended incubation, place the plate in a humidified container or a sealed bag.
-
Incubate the plate at 37°C for 7 to 14 days. The exact incubation time may vary depending on the growth rate of the specific M. tuberculosis strain.
Reading and Interpreting the Results
-
After the incubation period, visually inspect the plate for bacterial growth. Growth is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
The growth control well (column 11) should show distinct turbidity.
-
The sterility control well (column 12) should remain clear.
-
Optional: Resazurin Viability Staining:
-
Add 30 µL of a sterile resazurin solution (e.g., 0.02% w/v in sterile water) to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial metabolic activity (growth).
-
The MIC is the lowest drug concentration where the blue color is retained.
-
Data Presentation
Summarize the quantitative MIC data in a clearly structured table for easy comparison.
| Compound | Mycobacterium Strain | MIC (µg/mL) | MIC (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC | Std. Dev. |
| This compound | M. tuberculosis H37Rv | |||||||
| Control Drug (e.g., Isoniazid) | M. tuberculosis H37Rv |
Note: The molecular weight of this compound is 401.30 g/mol .[3]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. iacld.com [iacld.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. nih.org.pk [nih.org.pk]
Application Notes and Protocols: Investigating Mtb Efflux Pump Function with BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efflux pumps are a significant mechanism contributing to intrinsic and acquired drug resistance in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The EfpA transporter, a member of the major facilitator superfamily (MFS), is an essential efflux pump in Mtb, making it a promising target for novel anti-TB drug development.[1][2] EfpA's primary role is as a lipid transporter, crucial for Mtb viability, with its involvement in antibiotic efflux being a secondary function.[1][3][4] Small molecule inhibitors that target EfpA can potentially restore the efficacy of existing antibiotics and directly inhibit Mtb growth.
BRD-8000.3 is a potent small molecule inhibitor of EfpA.[2] It was identified through a broad chemical genetic screen and has been shown to have a narrow-spectrum antimycobacterial activity.[2][5] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the function of the EfpA efflux pump in Mtb.
Mechanism of Action of this compound
Cryo-electron microscopy studies have revealed that this compound binds within a tunnel of the EfpA transporter that is in contact with the lipid bilayer.[2][6][7] This binding action displaces a natural lipid substrate, specifically a fatty acid chain of a phospholipid, from the pump's interior.[2] By occupying this lipid-binding site, this compound acts as a competitive inhibitor of EfpA's lipid transport activity.[1][8][9] While it inhibits the efflux of the fluorescent substrate ethidium (B1194527) bromide (EtBr) in an uncompetitive manner, its primary mechanism of killing Mtb is believed to be through the disruption of essential lipid transport.[1][2][10]
The binding of this compound is coordinated by hydrophobic interactions with amino acid residues in the transmembrane helices TM7, TM9, TM10, and TM12 of the EfpA protomer.[1] This structural understanding provides a basis for the rational design of new and improved EfpA inhibitors.
Data Presentation
The following tables summarize key quantitative data for this compound and its analogs, providing a baseline for experimental design and interpretation.
Table 1: In Vitro Activity of BRD-8000 Series Against Wild-Type Mtb
| Compound | MIC₉₀ (µM) |
| BRD-8000 | > 50 |
| BRD-8000.1 | 12.5 |
| BRD-8000.2 | 3 |
| This compound | 0.8 |
Source: Adapted from literature data.[2]
Table 2: Binding Affinity of this compound to EfpA
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand Detected Proton NMR |
Source: Determined using purified EfpA protein.[2][10]
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of this compound on the efflux pump activity of Mtb using a whole-cell fluorescence-based assay with ethidium bromide (EtBr) as the substrate.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of Mtb. This is a crucial first step to establish the appropriate concentration range for subsequent efflux assays.
Materials:
-
Mtb H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin (B115843) solution (e.g., 0.02% w/v in sterile water)
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a no-drug control (vehicle, e.g., DMSO) and a no-cell control (broth only).
-
Inoculation: Adjust the Mtb culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth. Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Readout: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink (indicating metabolic activity).[11]
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
Objective: To measure the intracellular accumulation of EtBr in Mtb in the presence and absence of this compound. Increased accumulation in the presence of the inhibitor indicates blockage of efflux.
Materials:
-
Mtb H37Rv strain, grown to mid-log phase
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)
-
Ethidium bromide (EtBr) stock solution
-
This compound stock solution
-
Glucose
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Cell Preparation: Harvest mid-log phase Mtb cells by centrifugation. Wash the pellet twice with PBST and resuspend in the same buffer to an OD₆₀₀ of 0.4.
-
Assay Setup: In a 96-well plate, add 100 µL of the Mtb cell suspension to each well.
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the respective wells. Include a no-inhibitor control.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the cells.
-
Assay Initiation: Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at 37°C in a plate reader, taking readings every 1-2 minutes for a total of 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time for each concentration of this compound. An increase in the fluorescence signal in the presence of this compound compared to the control indicates inhibition of EtBr efflux.
Protocol 3: Real-Time EtBr Efflux Assay
Objective: To directly measure the extrusion of pre-loaded EtBr from Mtb cells and assess the inhibitory effect of this compound on this process.
Materials:
-
Same as Protocol 2
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a de-energizing agent (optional)
Procedure:
-
Cell Preparation and Loading:
-
Prepare Mtb cells as described in Protocol 2.
-
To load the cells with EtBr, incubate the cell suspension with EtBr (1-2 µg/mL) in the presence of an energy poison like CCCP (optional, to de-energize the cells and maximize loading) for 1 hour at 37°C in the dark.
-
After loading, centrifuge the cells, discard the supernatant, and wash with PBST to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in PBST.
-
-
Assay Setup:
-
Aliquot 100 µL of the EtBr-loaded cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Add this compound at desired concentrations to the wells. Include a no-inhibitor control.
-
-
Efflux Initiation: Initiate efflux by adding glucose (final concentration 25 mM) to all wells to energize the cells.
-
Fluorescence Measurement: Immediately measure the decrease in fluorescence over time (e.g., every 1-2 minutes for 60 minutes) at 37°C.
-
Data Analysis: Plot the percentage of remaining fluorescence against time. A slower rate of fluorescence decay in the presence of this compound compared to the control indicates inhibition of efflux.
Visualizations
Mechanism of this compound Inhibition of EfpA
Caption: this compound competitively inhibits the EfpA lipid transporter in Mtb.
Experimental Workflow for EtBr Efflux Assay
Caption: Step-by-step workflow for the real-time EtBr efflux inhibition assay.
References
- 1. pnas.org [pnas.org]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Critical discussion on drug efflux in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. 8ufd - Multidrug efflux pump MtEfpA bound with inhibitor BRD8000.3 - Summary - Protein Data Bank Japan [pdbj.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Identification of a Novel Multidrug Efflux Pump of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy Testing of BRD-8000.3
Introduction
BRD-8000.3 is a novel small molecule inhibitor targeting the hypothetical Kinase X, a serine/threonine kinase implicated in the progression of various cancers. Overexpression of Kinase X is correlated with increased cell proliferation and survival through the activation of the downstream "Pathway Y" signaling cascade. These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound in a cancer cell line, "CancerCell-A," which exhibits high levels of Kinase X expression. The following experiments are designed to assess the compound's cytotoxicity, its direct engagement with the target, and its effect on the downstream signaling pathway.
Cell Viability Assay: Determining the Cytotoxicity of this compound
This protocol outlines the use of a resazurin-based assay to measure the dose-dependent cytotoxic effect of this compound on CancerCell-A.
Experimental Protocol:
-
Cell Seeding:
-
Culture CancerCell-A in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours.
-
-
Resazurin (B115843) Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the fluorescence values to the vehicle control wells (representing 100% viability).
-
Plot the normalized values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
Table 1: Dose-Dependent Cytotoxicity of this compound on CancerCell-A
| Concentration (µM) | % Viability (Mean) | % Viability (SD) |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.001 | 98.2 | 5.1 |
| 0.01 | 95.6 | 4.8 |
| 0.1 | 75.3 | 6.2 |
| 1 | 52.1 | 5.5 |
| 10 | 15.8 | 3.9 |
| 100 | 5.2 | 2.1 |
| IC50 (µM) | 0.95 |
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of this compound.
Western Blot Analysis of Pathway Y Inhibition
This protocol describes how to use Western blotting to assess the effect of this compound on the phosphorylation of "Protein-Z," a key downstream effector in Pathway Y.
Experimental Protocol:
-
Cell Lysis:
-
Seed 1 x 10^6 CancerCell-A cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at 0.1x, 1x, and 10x the determined IC50 for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Protein-Z (p-Protein-Z) and total Protein-Z overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-Protein-Z signal to the total Protein-Z signal.
-
Further normalize these values to the loading control (β-actin) and compare them to the vehicle-treated sample.
-
Data Presentation:
Table 2: Effect of this compound on p-Protein-Z Levels
| Treatment | p-Protein-Z / Total Protein-Z (Normalized to Vehicle) | Standard Deviation |
| Vehicle | 1.00 | 0.12 |
| This compound (0.1x IC50) | 0.78 | 0.09 |
| This compound (1x IC50) | 0.35 | 0.06 |
| This compound (10x IC50) | 0.08 | 0.03 |
Signaling Pathway Diagram:
Caption: this compound inhibits Kinase X, blocking Protein-Z phosphorylation.
In Vitro Kinase Assay for Target Engagement
This protocol details a biochemical assay to directly measure the inhibitory activity of this compound on recombinant Kinase X.
Experimental Protocol:
-
Assay Preparation:
-
Use a commercially available ADP-Glo™ Kinase Assay kit.
-
Prepare a reaction buffer containing the recombinant Kinase X enzyme and its specific substrate peptide.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data to a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the compound concentration to determine the biochemical IC50.
-
Data Presentation:
Table 3: Direct Inhibition of Recombinant Kinase X by this compound
| Concentration (nM) | % Inhibition (Mean) | % Inhibition (SD) |
| 0 (Vehicle) | 0.0 | 3.1 |
| 0.1 | 5.2 | 4.5 |
| 1 | 25.8 | 5.3 |
| 10 | 48.9 | 6.1 |
| 100 | 85.4 | 4.9 |
| 1000 | 98.1 | 2.7 |
| IC50 (nM) | 10.5 |
Logical Relationship Diagram:
Caption: Logical flow from biochemical activity to cellular efficacy.
Application Notes & Protocols: Cryo-EM Structural Analysis of the M. tuberculosis EfpA-BRD-8000.3 Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction: EfpA is an essential major facilitator superfamily (MFS) transporter in Mycobacterium tuberculosis (Mtb), implicated in multidrug resistance.[1][2][3] Its inhibition is a promising strategy for the development of new anti-tubercular therapeutics. One such inhibitor, BRD-8000.3, has been identified to potently kill Mtb.[4] This document provides detailed protocols and data derived from the cryo-electron microscopy (cryo-EM) structural analysis of EfpA in complex with this compound, offering insights into its mechanism of inhibition.[1][5] The transporter EfpA assembles into an antiparallel dimer and functions as a lipid transporter.[1][3] The inhibitor this compound binds within a lateral fenestration of the EfpA protomer, competitively displacing a lipid molecule and thereby inhibiting the protein's lipid transport activity.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the structural and biophysical analysis of the EfpA-BRD-8000.3 complex.
Table 1: Cryo-EM Data Collection and Refinement Statistics
| Parameter | Value | Reference |
|---|---|---|
| Data Collection | ||
| Microscope | Titan Krios | [5] |
| Voltage | 300 kV | [5] |
| Magnification | Not specified | |
| Detector | Not specified | |
| Electron Dose | Not specified | |
| Defocus Range | Not specified | |
| Reconstruction | ||
| Software | Not specified | |
| Number of Particles | Not specified | |
| Final Resolution | 3.4 Å (Li, D., et al.) / 3.45 Å (Nivina, A., et al.) | [1][5] |
| Map Sharpening B-factor | Not specified | |
| Model Refinement | ||
| PDB ID | Not available | |
| EMDB ID | EMD-39432 | [7] |
| RMSD (Cα atoms vs. EfpA-lipid) | 0.38 Å |[8] |
Table 2: Biophysical Interaction Data
| Parameter | Value | Method | Reference |
|---|---|---|---|
| This compound Binding |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand Detected Proton NMR |[4][5][9] |
Table 3: Key Interacting Residues in the this compound Binding Pocket
| Transmembrane Helix (TM) | Residues Involved in Hydrophobic Interactions | Residues Involved in Polar Interactions | Reference |
|---|---|---|---|
| TM7 | A316 | - | [1] |
| TM9 | I374, F381 | - | [1] |
| TM10 | A415, V416, L419 | - | [1] |
| TM12 | I499, V501, L506 | A498 (main chain) | [1] |
| Other Protomer | F381', L385', I499' | - | [1] |
Note: Mutations V319F and A415V have been shown to confer resistance to this compound.[4]
Experimental Protocols
Protocol 1: Expression and Purification of Mtb EfpA
This protocol is a generalized procedure based on standard methods for membrane protein expression and purification for cryo-EM.
-
Gene Expression:
-
Synthesize the gene encoding Mtb EfpA with a suitable affinity tag (e.g., C-terminal Strep-tag II) and clone it into an appropriate expression vector (e.g., pET-based vector).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of ~0.6-0.8.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1.0 mM and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.
-
-
Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and DNase I).
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Remove unlysed cells and debris by low-speed centrifugation (e.g., 10,000 x g for 30 min).
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 150,000 x g for 1 hour).
-
-
Protein Solubilization and Purification:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)).
-
Stir gently at 4°C for 1-2 hours to solubilize membrane proteins.
-
Clarify the solution by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Load the supernatant onto an affinity chromatography column (e.g., Strep-Tactin) pre-equilibrated with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% DDM).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the EfpA protein using an elution buffer containing a competitive agent (e.g., desthiobiotin).
-
Concentrate the eluted protein and perform size-exclusion chromatography (SEC) to obtain a monodisperse sample.
-
Protocol 2: EfpA-BRD-8000.3 Complex Formation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
During the solubilization and purification steps described in Protocol 1, add this compound to the buffers at a final concentration that is in molar excess of the protein (e.g., 5-10 fold molar excess).[8]
-
Incubate the purified EfpA protein with this compound on ice for at least 1 hour prior to grid preparation to ensure complex formation.
Protocol 3: Cryo-EM Grid Preparation and Vitrification
-
Grid Preparation:
-
Use copper or gold holey carbon grids (e.g., Quantifoil R1.2/1.3).
-
Glow-discharge the grids immediately before use to render the surface hydrophilic.
-
-
Sample Application and Vitrification:
-
Use a vitrification robot (e.g., FEI Vitrobot Mark IV). Set the chamber to 4°C and 100% humidity.
-
Apply 3-4 µL of the EfpA-BRD-8000.3 complex solution (at an optimized concentration of ~0.5-5.0 mg/mL) to the glow-discharged grid.
-
Blot the grid for a few seconds to remove excess liquid, creating a thin film.
-
Plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[10]
-
Store the vitrified grids in liquid nitrogen until data collection.
-
Protocol 4: Cryo-EM Data Acquisition and Processing
-
Data Acquisition:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., FEI Titan Krios) operating at 300 kV.
-
Acquire a large dataset of movie micrographs using an automated data collection software (e.g., EPU) and a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Motion Correction: Correct for beam-induced motion and perform dose-weighting on the raw movie frames using software like MotionCor2.[11]
-
CTF Estimation: Estimate the contrast transfer function (CTF) parameters for each micrograph using software such as CTFFind4.[11]
-
Particle Picking: Automatically pick particles from the corrected micrographs.
-
2D Classification: Perform reference-free 2D classification to remove junk particles and select classes showing clear secondary structural features.[11]
-
Initial Model Generation: Generate an ab initio 3D model from the selected 2D class averages.
-
3D Classification and Refinement: Perform multiple rounds of 3D classification and 3D auto-refinement to obtain a high-resolution 3D reconstruction of the EfpA-BRD-8000.3 complex using software like RELION or cryoSPARC.[11]
-
Model Building and Validation: Build an atomic model into the final cryo-EM density map and validate the structure.
-
Visualized Workflows and Mechanisms
Caption: Overall experimental workflow for the structural analysis of the EfpA-BRD-8000.3 complex.
Caption: Competitive inhibition mechanism of EfpA by this compound.
Caption: Cryo-EM data processing workflow from raw movies to the final 3D density map.
References
- 1. pnas.org [pnas.org]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EMDB-39432: The structure of EfpA_this compound complex - Yorodumi [pdbj.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
Application Notes and Protocols for Assessing the Synergistic Effects of BRD-8000.3
Audience: Researchers, scientists, and drug development professionals.
Introduction BRD-8000.3 is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1][2][3] Efflux pumps are a significant mechanism of drug resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics or act as a standalone therapy. Research has shown that this compound acts synergistically with another EfpA inhibitor, BRD-9327.[1][2][4] This synergy arises because the two molecules have distinct mechanisms of action, binding to different sites on the EfpA transporter to inhibit its function.[1][2][5]
The primary goals of studying drug combinations are to achieve synergistic therapeutic effects, reduce the required dosage to minimize toxicity, and prevent or delay the development of drug resistance.[6] This document provides a theoretical framework and detailed experimental protocols for quantitatively assessing the synergistic effects of this compound with a partner compound, using industry-standard methodologies.
Part 1: Theoretical Framework of Synergy Assessment
When two drugs are combined, their interaction can be classified as synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.[7][8][9]
-
Additivity: The combined effect is equal to the sum of the individual effects.[8][9][10]
-
Antagonism: The combined effect is less than the sum of the individual effects.[8][9][10]
The quantitative assessment of these interactions is crucial and relies on comparing the observed experimental effect against a theoretical model of non-interaction.[7][11] The two most widely accepted reference models are Loewe Additivity and Bliss Independence.[8][11][12]
The Chou-Talalay Method and Combination Index (CI)
The Chou-Talalay method is a widely accepted and robust methodology for quantifying drug interactions.[13][14][15] It is based on the median-effect principle of the mass-action law and provides a quantitative measure called the Combination Index (CI).[10][13][16]
The CI theorem provides a clear definition for the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
A CI value less than 0.3 is often considered strong synergy.[17] The CI value can be calculated for different effect levels (e.g., 50%, 75%, 90% inhibition), allowing for a comprehensive understanding of the interaction across a range of concentrations.[6][17]
Isobologram Analysis
Isobologram analysis is a graphical method that complements the CI calculation.[7][17] An isobole is a line that connects the doses of two drugs that, when used alone, produce the same level of effect (e.g., 50% inhibition or IC50).[7][18] This line represents all the theoretical dose combinations that would produce an additive effect.[9][17]
When the experimentally determined dose combination that produces this effect is plotted:
Part 2: Experimental Design and Protocols
The following protocols outline the steps to assess the synergy between this compound (Drug A) and a partner compound (Drug B), such as BRD-9327.
Protocol 1: Determining Single-Agent Dose-Response Curves
A prerequisite for any combination study is to determine the potency of each drug individually.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the partner compound against the target cells (e.g., Mtb).
Materials:
-
Target cells (e.g., Mycobacterium tuberculosis H37Rv)
-
Appropriate liquid culture medium (e.g., 7H9 broth with supplements)
-
Sterile 96-well microplates
-
This compound and partner compound (Drug B) stock solutions
-
Cell viability reagent (e.g., Resazurin, AlamarBlue)
-
Multichannel pipette, incubator, microplate reader
Methodology:
-
Cell Preparation: Culture Mtb to mid-log phase. Dilute the culture to the desired starting concentration.
-
Drug Dilution: Prepare a 2-fold serial dilution series for each drug in the 96-well plate. Typically, 10-12 concentrations are used, spanning a range well above and below the expected IC50. Include vehicle-only (negative) and no-cell (background) controls.
-
Incubation: Add the prepared cell suspension to each well. Incubate the plates under appropriate conditions (e.g., 37°C for 5-7 days for Mtb).
-
Viability Assessment: Add the cell viability reagent to each well and incubate for the recommended time (e.g., 6-24 hours).
-
Data Acquisition: Measure the output signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Subtract background readings and normalize the data to the vehicle control (100% viability).
-
Plot the normalized response against the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value for each drug.
-
Protocol 2: Checkerboard Assay for Combination Studies
Objective: To measure the effect of combining this compound and a partner compound at various concentrations.
Methodology:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the horizontal axis and serial dilutions of Drug B along the vertical axis. This creates a matrix of unique concentration combinations.
-
Controls: Include rows/columns for each drug alone (to confirm single-agent IC50s) and vehicle controls.
-
Cell Addition and Incubation: Add the cell suspension to all wells as described in Protocol 1.
-
Viability and Data Acquisition: Perform the viability assessment and data acquisition steps as described in Protocol 1. The result is a matrix of inhibition values for each drug combination.
Protocol 3: Data Analysis and Synergy Quantification
Objective: To calculate the Combination Index (CI) and generate an isobologram to quantify the drug interaction.
Software: Specialized software such as CompuSyn or SynergyFinder™, or custom scripts in R/Python, are highly recommended for these calculations.[16][17][19]
Methodology:
-
Data Input: Input the dose-response data from the single-agent (Protocol 1) and combination (Protocol 2) experiments into the software. This includes the IC50 and slope (m) values for each drug.
-
CI Calculation: The software uses the Chou-Talalay equation to calculate CI values for each combination at various effect levels (Fraction affected, Fa). The core equation for two drugs is:
-
Isobologram Generation:
-
Select an effect level (e.g., 50% inhibition).
-
The IC50 value for this compound is plotted on the x-axis, and the IC50 for Drug B is plotted on the y-axis.
-
A straight line connecting these two points is drawn (the line of additivity).
-
The concentrations of this compound and Drug B in a combination that also produced 50% inhibition are plotted as a single point. The position of this point relative to the line reveals the nature of the interaction.[7][18]
-
Part 3: Data Presentation and Interpretation
Data Summary Tables
Table 1: Single-Agent Activity
| Compound | IC50 (µM) | Slope (m-value) |
|---|---|---|
| This compound | 0.85 | 1.2 |
| Drug B (e.g., BRD-9327) | 1.50 | 1.1 |
(Note: Data are hypothetical)
Table 2: Combination Index (CI) Values for a Fixed-Ratio Combination
| This compound (µM) | Drug B (µM) | Fraction Affected (Fa) | CI Value | Interpretation |
|---|---|---|---|---|
| 0.43 | 0.75 | 0.50 | 0.85 | Slight Synergy |
| 0.65 | 1.13 | 0.75 | 0.68 | Moderate Synergy |
| 0.98 | 1.70 | 0.90 | 0.55 | Synergy |
| 1.50 | 2.61 | 0.95 | 0.41 | Strong Synergy |
(Note: Data are hypothetical and calculated based on the values in Table 1)
Mandatory Visualizations
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. [scholars.duke.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mythreyaherbal.com [mythreyaherbal.com]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 18. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Studying Resistance to BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-8000.3 is a novel small molecule identified as a potent inhibitor of the EfpA efflux pump in Mycobacterium tuberculosis[1][2][3][4][5]. EfpA is an essential transporter of the Major Facilitator Superfamily (MFS) responsible for extruding substrates from the bacterial cell, and its inhibition represents a promising anti-tubercular strategy[1][2][5]. Known resistance mechanisms in M. tuberculosis involve specific mutations in the EfpA protein, such as V319F and A415V, which likely cause steric hindrance and prevent this compound from binding to its target site within a hydrophobic tunnel of the transporter[1][6][7].
While this compound's primary characterization is in the context of infectious disease, its mechanism of action as an efflux pump inhibitor makes it a tool for investigating analogous resistance mechanisms in cancer. Human cancer cells frequently develop multidrug resistance (MDR) through the overexpression of efflux pumps, which actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy[5][8]. The human Solute Carrier (SLC) superfamily, which includes MFS transporters, and the ATP-binding cassette (ABC) superfamily are the primary families of transporters implicated in cancer drug resistance[2][9][10][11].
Hypothetical Application in Oncology: This document outlines protocols for a hypothetical scenario where this compound is being investigated as an inhibitor of a human MFS transporter (e.g., a member of the SLC22 family) that is contributing to resistance against a standard chemotherapeutic agent in a cancer cell line. These protocols are designed to guide researchers in generating cell lines with acquired resistance to this compound and characterizing the underlying molecular mechanisms.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Chemotherapeutic Agent IC50 (nM) | This compound IC50 (µM) | Fold Resistance (this compound) |
| Parental (e.g., MCF-7) | 50 | 1.5 | 1.0 |
| This compound-Resistant | 48 | 35.0 | 23.3 |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Feature | Parental Cell Line | This compound-Resistant Cell Line | Method |
| Transporter mRNA Expression (Relative Quantification) | 1.0 | 15.2 | qRT-PCR |
| Transporter Protein Expression (Relative Intensity) | 1.0 | 12.5 | Western Blot / Flow Cytometry |
| Intracellular Drug Accumulation (Fluorescent Substrate) | 100% | 35% | Rhodamine 123 Accumulation Assay |
| Identified Mutations in Transporter Gene | Wild-Type | G258V (Hypothetical) | Sanger / Next-Gen Sequencing |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a stepwise method for inducing acquired resistance by exposing a cancer cell line to gradually increasing concentrations of this compound.[9][12][13]
Materials:
-
Parental cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting equipment (e.g., hemocytometer or automated counter)
-
96-well and 6-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the Initial IC50:
-
Seed the parental cell line in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM).
-
Incubate for 72 hours.
-
Assess cell viability using an appropriate assay and calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.
-
-
Induction of Resistance (Stepwise Increase in Concentration):
-
Start by culturing the parental cells in a medium containing this compound at a sub-lethal concentration (e.g., IC10-IC20, approximately 10-20% growth inhibition).[12]
-
Maintain the culture, changing the medium with fresh drug-containing medium every 2-3 days.
-
When the cells reach 80-90% confluency and their growth rate appears stable, passage them.
-
Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[12]
-
At each concentration step, a significant portion of cells may die. Allow the surviving population to recover and repopulate the flask before the next concentration increase.
-
This process can take several months (6-12 months is not uncommon).[14]
-
At each stage of increased resistance, cryopreserve vials of cells for future reference.[9]
-
-
Isolation and Maintenance of the Resistant Line:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-20 fold higher than the parental IC50), it is considered a resistant line.
-
Characterize the new IC50 of the resistant line.
-
For routine maintenance, culture the resistant cells in the presence of the concentration of this compound they were last adapted to, to maintain selective pressure.
-
Protocol 2: Characterization of the Resistance Mechanism
Once a resistant cell line is established, the following protocols can be used to investigate the underlying mechanisms.
A. Gene Expression Analysis (qRT-PCR)
-
Objective: To determine if the gene encoding the hypothetical target MFS transporter is overexpressed in the resistant cell line.
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the transporter gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative fold change in mRNA expression in the resistant line compared to the parental line using the ΔΔCt method.
B. Protein Expression Analysis (Western Blot)
-
Objective: To confirm if overexpression of the transporter gene results in increased protein levels.
-
Prepare total protein lysates from parental and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the MFS transporter.
-
Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a loading control (e.g., β-actin) to normalize the results.
C. Drug Accumulation Assay
-
Objective: To functionally assess whether the resistant cells exhibit increased efflux activity. This can be done using a fluorescent substrate of the transporter (e.g., Rhodamine 123 for P-gp, but a specific substrate for the target MFS transporter should be used if known).
-
Seed parental and resistant cells in a 96-well black, clear-bottom plate.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with a fluorescent substrate (e.g., 1 µM Rhodamine 123) in serum-free media for 60 minutes at 37°C.
-
For a control, co-incubate a set of wells with the substrate and a known inhibitor of the transporter to confirm the assay is working.
-
Wash the cells thoroughly with ice-cold PBS to remove the extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Compare the fluorescence intensity between the parental and resistant lines. A lower signal in the resistant line indicates increased efflux.
D. Gene Sequencing
-
Objective: To identify potential mutations in the transporter gene that could confer resistance, similar to the V319F mutation in EfpA.[1][6]
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding sequence of the transporter gene using high-fidelity PCR.
-
Purify the PCR product and send for Sanger sequencing.
-
Align the sequences from the resistant and parental cells to identify any nucleotide changes.
-
Translate the nucleotide sequence to determine if any identified mutations result in an amino acid substitution.
Visualizations
References
- 1. oaepublish.com [oaepublish.com]
- 2. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human multidrug transporter ABCG2, a target for sensitizing drug resistance in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of SLC transporters in toxicity induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Major facilitator superfamily - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
Application Note: Utilizing BRD-8000.3 in High-Throughput Screening for Novel Anti-Tuberculosis Drugs
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics with new mechanisms of action. High-throughput screening (HTS) is a critical strategy for identifying new lead compounds. This application note describes the use of BRD-8000.3, a potent inhibitor of the essential Mtb efflux pump EfpA, as a tool in HTS campaigns for the discovery of new anti-TB drugs.
This compound is a narrow-spectrum, bactericidal agent that was identified through a large-scale chemical-genetic screen.[1][2] It exhibits potent activity against both replicating and non-replicating, drug-tolerant Mtb.[1] Its novel mechanism of action, which involves blocking a putative lipid transport pathway, makes its target, EfpA, an attractive site for new drug development.[3][4][5][6]
Mechanism of Action of this compound
This compound specifically targets EfpA, an essential major facilitator superfamily (MFS) transporter in Mtb.[3][6][7][8] Structural and biochemical studies have revealed that this compound binds within a tunnel of the EfpA transporter that contacts the lipid bilayer.[3][4][5] This binding displaces a bound lipid molecule, suggesting that this compound inhibits EfpA by blocking the access route for a natural lipid substrate.[3][5] This is distinct from its uncompetitive inhibition of the efflux of small molecules like ethidium (B1194527) bromide, suggesting multiple modes of substrate transport and inhibition for EfpA.[3][4] The high affinity of this interaction is demonstrated by a dissociation constant (Kd) of 179 ± 32 nM.[3][4]
The following diagram illustrates the proposed inhibitory mechanism of this compound on the EfpA efflux pump.
Caption: Proposed mechanism of EfpA inhibition by this compound.
Data Presentation
This compound can be used as a reference compound or a tool to validate HTS assays targeting Mtb viability or specific efflux pump functions. Below is a summary of its key quantitative data and typical parameters for a whole-cell HTS campaign.
Table 1: Properties of EfpA Inhibitor this compound
| Parameter | Value | Reference |
| Target | EfpA Efflux Pump | [3][7][8] |
| Dissociation Constant (Kd) | 179 ± 32 nM | [3][4] |
| MBC₅₀ (non-replicating Mtb) | < 390 nM | [1] |
| Spectrum of Activity | Narrow (Specific to Mycobacteria) | [1][2] |
| Mode of Action | Bactericidal | [1] |
Table 2: Typical HTS Assay Parameters for Mtb Growth Inhibition
| Parameter | Typical Value/Condition | Reference |
| Platform | 384-well microtiter plates | [9][10] |
| Readout | Fluorescence or Luminescence | [9][10][11][12] |
| Z'-factor | > 0.5 (often > 0.7) | [9][11] |
| Compound Concentration | 10-25 µM (single-point screen) | [9][13] |
| Positive Control | Rifampicin, Amikacin, this compound | [9][13] |
| Negative Control | DMSO vehicle | [9] |
| Hit Criterion | ≥ 90% growth inhibition | [9][10] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Mtb Growth Inhibitors using a Fluorescence-Based Assay
This protocol describes a whole-cell phenotypic screen to identify inhibitors of Mtb growth, adapted for a 384-well format.[10][13]
Materials:
-
Mycobacterium tuberculosis H37Rv expressing a fluorescent protein (e.g., mCherry)[10]
-
7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), 0.2% glycerol, and 0.05% Tween-80
-
Compound library dissolved in DMSO
-
This compound (Positive Control)
-
Rifampicin (Positive Control)
-
DMSO (Negative Control)
-
Black, clear-bottom 384-well microtiter plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Workflow Diagram:
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. [scholars.duke.edu]
- 9. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting BRD-8000.3 insolubility in culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with BRD-8000.3 in cell culture media. The following information is presented in a question-and-answer format to directly address common problems encountered during experiments.
Frequently Asked Questions (FAQs) - Troubleshooting this compound Insolubility
Q1: I'm observing a precipitate or cloudiness in my cell culture medium after adding this compound. What are the common causes?
A1: Precipitation of small molecules like this compound in cell culture media can be caused by several factors:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": The compound is likely dissolved in a high-concentration organic solvent stock (e.g., DMSO). Adding this concentrated stock directly to the aqueous media can cause the compound to rapidly precipitate out of solution.[1]
-
High Final Concentration: Your desired final concentration of this compound in the media may exceed its solubility limit under your specific experimental conditions.[2]
-
Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other components can interact with this compound, leading to the formation of insoluble complexes.[1]
-
pH and Temperature: The pH and temperature of the cell culture media can significantly impact the solubility of the compound.[1] Temperature shifts, such as moving from room temperature to 37°C, can affect solubility.
Q2: How can I differentiate between this compound precipitation and other issues like contamination?
A2: It is crucial to first rule out other common causes of turbidity in cell culture media:
-
Microbial Contamination: Observe the culture under a microscope. Bacterial contamination often appears as small, motile, dark dots that rapidly increase in number, often causing a drop in the media's pH (indicated by a color change). Fungal contamination typically presents as filamentous structures.[3]
-
Media Component Precipitation: Some media components, like salts or amino acids, can precipitate, especially after temperature changes or pH shifts.[4] You can check for this by observing a control flask of media without this compound under the same conditions.
If the precipitate is only present in the media containing this compound, it is likely the compound itself. The precipitate may appear as amorphous or crystalline structures.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6] It is advisable to use a newly opened, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[6]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Note that solubility in complex cell culture media will be lower than in pure organic solvents.
| Solvent | Solubility | Reference |
| DMSO | 40 mg/mL (99.68 mM) | [5] |
| DMSO | 50 mg/mL (124.60 mM) | [6] |
| 10% DMSO + 90% Corn Oil | 2 mg/mL (4.98 mM) | [5] |
Note: Sonication or gentle warming may be required to achieve maximum solubility in DMSO.[5][6]
Experimental Protocols
Protocol 1: Recommended Method for Preparing and Diluting this compound for Cell Culture
This protocol is designed to minimize the risk of precipitation when introducing this compound into your cell culture medium.
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
-
Vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.[3]
-
Visually inspect the solution to confirm that no solid particles are present.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5][6]
-
-
Pre-warm Cell Culture Media:
-
Before adding the compound, warm the required volume of your cell culture medium to 37°C in a water bath.[3]
-
-
Perform Serial Dilutions (Intermediate Steps):
-
To avoid "solvent shock," it is recommended to perform an intermediate dilution of your DMSO stock in a small volume of pre-warmed media.
-
For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:100 in a small volume of media to get a 100 µM intermediate solution.
-
-
Add to Final Culture Volume:
-
Add the required volume of the intermediate or final stock solution drop-wise to the pre-warmed cell culture medium while gently swirling the flask or plate.[3]
-
Ensure the final concentration of DMSO in your culture is non-toxic to your cells. This is typically ≤ 0.5%, and ideally ≤ 0.1%.[3] Always run a vehicle control (media with the same final concentration of DMSO) to assess any solvent effects on your cells.
-
Troubleshooting Workflow
If you are still experiencing precipitation after following the recommended protocol, the following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming BRD-8000.3 Resistance in Mycobacterium tuberculosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with BRD-8000.3 and resistant Mycobacterium tuberculosis (Mtb) strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets and inhibits the essential efflux pump EfpA in M. tuberculosis.[1] EfpA is a lipid transporter, and this compound inhibits its function by binding to a tunnel that contacts the lipid bilayer and extends toward the central cavity. This binding displaces a lipid molecule, effectively blocking the substrate access route.[2][3]
Q2: My Mtb cultures are showing resistance to this compound. What are the likely mechanisms?
A2: Resistance to this compound is primarily conferred by mutations in the efpA gene.[2] The most commonly reported mutations are V319F and A415V.[2][4] The V319F mutation, in particular, has been shown to not only likely interfere with this compound binding but also alter the expression level and oligomeric state of the EfpA protein.[4][5]
Q3: How can I overcome resistance to this compound in my experiments?
A3: A promising strategy to overcome this compound resistance is the use of a second, structurally distinct EfpA inhibitor, BRD-9327. This compound and BRD-9327 have been shown to work synergistically.[1][2] Importantly, they exhibit collateral sensitivity, meaning that mutations conferring resistance to this compound do not confer resistance to BRD-9327, and can even lead to hypersensitivity to BRD-9327.[1][2] The combination of these two inhibitors can prevent the emergence of high-level resistance.[2]
Q4: Where do this compound and BRD-9327 bind on EfpA?
A4: this compound and BRD-9327 bind to different sites on the EfpA transporter. This compound binds in a lipid-transport tunnel within the transmembrane domain.[2][3] In contrast, BRD-9327 binds in the outer vestibule of the pump.[2] This difference in binding sites explains their synergistic effect and the lack of cross-resistance.[2]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against wild-type Mtb.
| Possible Cause | Troubleshooting Step |
| Inaccurate drug concentration | Verify the stock concentration of this compound. Ensure proper dissolution in a suitable solvent like DMSO.[1] Prepare fresh serial dilutions for each experiment. |
| Inoculum preparation | Standardize the Mtb inoculum to a 0.5 McFarland standard. Ensure the final inoculum concentration in the assay is appropriate (e.g., 5 x 10^5 CFU/mL). |
| Media and supplements | Use appropriate media such as Middlebrook 7H9 broth supplemented with OADC. Ensure the quality of the media and supplements. |
| Incubation conditions | Incubate plates at 37°C in a humidified incubator. Ensure proper gas exchange if required. |
| Contamination | Visually inspect cultures for any signs of contamination. Perform a purity check by plating a small aliquot on solid media. |
Issue 2: Difficulty in confirming synergy between this compound and BRD-9327.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration range | Ensure the checkerboard assay covers a wide range of concentrations for both compounds, including sub-MIC levels. |
| Incorrect calculation of FIC Index | Double-check the calculation of the Fractional Inhibitory Concentration (FIC) Index. A ΣFIC of ≤ 0.5 is generally considered synergistic. |
| Assay variability | Increase the number of biological replicates to ensure the results are reproducible. |
| Resistant mutant selection | If synergy is still not observed, consider the possibility of the emergence of mutants resistant to the combination. Sequence the efpA gene of any resistant colonies. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and BRD-9327 against Mtb
| Compound | Target | Mtb Wild-Type MIC90 | Reference |
| This compound | EfpA | 800 nM | [2] |
| BRD-9327 | EfpA | ≥ 50 µM |
Table 2: Resistance Mutations to this compound in efpA
| Mutation | Effect | Reference |
| V319F | Confers resistance to this compound; alters EfpA expression and oligomeric state. | [4][5] |
| A415V | Confers resistance to this compound. | [2] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mtb strains.
Materials:
-
96-well microtiter plates
-
Mtb culture in Middlebrook 7H9 broth with OADC supplement
-
This compound stock solution (in DMSO)
-
Sterile Middlebrook 7H9 broth with OADC supplement
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Grow Mtb culture to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.05 µM to 50 µM.
-
-
Plate Setup:
-
Add 100 µL of the appropriate this compound dilution to each well of the test plate.
-
Include a growth control well (100 µL of 7H9 broth without drug) and a sterility control well (100 µL of uninoculated 7H9 broth).
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.
-
Checkerboard Assay for Synergy Testing
This protocol is for assessing the synergistic interaction between this compound and BRD-9327.
Materials:
-
Same as for the broth microdilution assay, with the addition of BRD-9327 stock solution.
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 50 µL of 7H9 broth to all wells.
-
Create a two-dimensional gradient of the two compounds. Serially dilute this compound horizontally (e.g., across columns 1-10) and BRD-9327 vertically (e.g., down rows A-G).
-
Column 11 should contain only dilutions of BRD-9327, and row H should contain only dilutions of this compound to determine the MIC of each drug alone.
-
Include a growth control well (no drugs).
-
-
Inoculation:
-
Prepare the Mtb inoculum as described for the MIC assay.
-
Add 100 µL of the inoculum to each well.
-
-
Incubation:
-
Seal and incubate the plate at 37°C for 7-14 days.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (ΣFIC) = FICA + FICB.
-
Interpretation:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4: Additive/Indifference
-
ΣFIC > 4: Antagonism
-
-
Visualizations
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing BRD-8000.3 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of BRD-8000.3 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] It functions by binding to a tunnel within the EfpA transporter that is in contact with the lipid bilayer. This action displaces a bound lipid molecule, effectively blocking the access route for natural lipidic substrates.[1][2][3] While its primary characterization is in Mtb, its mechanism as a transporter inhibitor may have applications in other systems. This compound has been shown to be an uncompetitive inhibitor of ethidium (B1194527) bromide efflux mediated by EfpA.[1][4]
Q2: What is the recommended starting concentration for this compound in a new cell-based assay?
A2: For a novel application of this compound, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific in vitro system. A broad starting range with a logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 100 µM. This wide range will help in identifying the effective concentration window.[5] For context, the MIC90 (Minimum Inhibitory Concentration for 90% of isolates) against M. tuberculosis is 800 nM, and its dissociation constant (Kd) for EfpA is approximately 179 nM.[1][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[2][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-40 mM) in anhydrous, high-purity DMSO.[6] To minimize freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3][5]
Q4: My this compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C.[4]
-
Slow, stepwise dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in pre-warmed media.[4]
-
Agitation: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid dispersal.[4]
-
Serum content: The presence of serum proteins like albumin can help to solubilize hydrophobic compounds. If you are using serum-free media, you may be more likely to encounter precipitation.[3]
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
-
Question: I have treated my cells with this compound across a range of concentrations, but I am not seeing the expected biological effect. What could be the cause?
-
Answer: There are several potential reasons for a lack of effect. Follow these troubleshooting steps:
-
Concentration Range: The concentrations tested may be too low. Although this compound is potent against its primary target in Mtb, a different cell type or target may require higher concentrations. Try extending the concentration range up to 100 µM.[5]
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution from powder if there is any doubt.
-
Solubility Issues: Visually inspect your culture wells under a microscope after adding the compound to check for precipitation, which would lower the effective concentration.
-
Incubation Time: The experimental endpoint may be measured too early. The effect of the inhibitor may take time to manifest. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.[5]
-
Cellular Context: The target of this compound, EfpA, is specific to mycobacteria. If you are using mammalian cells, for example, there may be no homologous target, and thus no on-target effect would be expected. Any observed effect would likely be due to off-target interactions.
-
Issue 2: High cytotoxicity observed at all tested concentrations.
-
Question: Even at the lowest concentrations I've tested, this compound is causing significant cell death. How can I find a non-toxic working concentration?
-
Answer: High cytotoxicity can mask the specific effects of an inhibitor. Here's how to address this:
-
Lower the Concentration Range: Your "low" concentrations may still be too high. Expand your dose-response curve to include much lower concentrations, potentially in the picomolar to low nanomolar range.
-
Solvent Toxicity: Ensure the final DMSO concentration is not the cause of the cytotoxicity. Run a vehicle control with the highest concentration of DMSO used in your experiment. The final DMSO concentration should ideally be below 0.1%.[5]
-
Shorten Incubation Time: The cytotoxic effect may be time-dependent. Try a shorter incubation period.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before adding the compound, as stressed cells can be more susceptible to toxicity.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: I am getting different results each time I run my experiment with this compound. What can I do to improve reproducibility?
-
Answer: Inconsistent results are often due to technical variability. Here are some key areas to focus on:
-
Cell Culture Consistency: Use cells with a consistent and low passage number. Ensure cell seeding density is the same for each experiment and that cells are in the logarithmic growth phase at the time of treatment.[7]
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration. Ensure your pipettes are calibrated.[7]
-
Reagent Consistency: Use the same batch of media, serum, and other reagents for a set of comparative experiments.
-
Compound Preparation: Always prepare fresh dilutions of this compound for each experiment from a recently prepared stock. Avoid using old working dilutions.[8]
-
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 401.3 g/mol | [6] |
| Formula | C19H21BrN4O | [6] |
| Solubility in DMSO | ≥ 40 mg/mL (99.68 mM) | [6] |
| Target | EfpA Efflux Pump | [1] |
| Dissociation Constant (Kd) | 179 ± 32 nM | [1][4] |
| Mtb MIC90 | 800 nM |
Table 2: General Recommendations for In Vitro Concentration Ranges
| Assay Type | Starting Concentration Range | Key Considerations | Reference(s) |
| Biochemical Assays (e.g., enzyme inhibition) | 0.1 nM - 10 µM | Potency is often higher in cell-free systems. | [9] |
| Cell-Based Assays (e.g., viability, signaling) | 1 nM - 100 µM | Cellular permeability and efflux can affect potency. | [5][9] |
| Target Engagement Assays | 1 nM - 50 µM | Dependent on the specific assay technology. | |
| Cytotoxicity Assays | 10 nM - 200 µM | Toxicity may occur at higher concentrations. | [10] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells in culture
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (medium with the same final DMSO concentration as the highest compound concentration).[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[8]
-
MTT Addition: Add MTT reagent to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Assessing Protein Level Changes via Western Blot
This protocol is for observing changes in the expression or phosphorylation status of a target protein following treatment with this compound.
Materials:
-
Target cells in culture
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
Cell scraper
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the determined incubation time.
-
Cell Lysis: Place the culture plates on ice, wash the cells with ice-cold PBS, and then add ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cell debris.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add loading buffer and heat the samples at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.[13]
Mandatory Visualizations
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent in vitro results.
Caption: General signaling pathway inhibition by a small molecule.
References
- 1. clyte.tech [clyte.tech]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: EfpA Inhibition Assays Featuring BRD-8000.3
Welcome to the technical support center for EfpA inhibition assays using BRD-8000.3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this potent EfpA inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is EfpA and why is it a target for drug discovery?
A1: EfpA is an essential efflux pump in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Efflux pumps are membrane proteins that actively transport substrates, including antibiotics, out of the bacterial cell, contributing significantly to multidrug resistance.[2][3] Because EfpA is essential for the viability of Mtb, it is a promising target for the development of new anti-tubercular drugs.[1]
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits EfpA.[4] It has potent activity against wild-type Mtb.[5] Structural and functional studies have revealed that EfpA functions as a lipid transporter, or flippase, moving lipids from the inner to the outer leaflet of the cell membrane.[6][7] this compound acts by binding to a lipid-binding site within a tunnel of EfpA, competitively inhibiting the transport of lipids.[6][7] While it competitively inhibits lipid transport, it displays an uncompetitive mode of inhibition with respect to the fluorescent substrate ethidium (B1194527) bromide (EtBr), suggesting it does not directly block the EtBr binding site.[1]
Q3: What is the typical assay used to measure EfpA inhibition by this compound?
A3: The most common method is a whole-cell fluorescence-based ethidium bromide (EtBr) efflux assay.[8][9] In this assay, mycobacterial cells, often the model organism Mycobacterium smegmatis, are loaded with EtBr, a fluorescent substrate of EfpA.[8] The efflux of EtBr out of the cells is then monitored over time by measuring the decrease in fluorescence.[3] An effective inhibitor like this compound will block EtBr efflux, resulting in a slower rate of fluorescence decay compared to untreated cells.[2]
Q4: What are the key parameters to consider when performing an EtBr efflux assay?
A4: Key parameters include:
-
Bacterial strain: M. smegmatis is often used as a surrogate for Mtb due to its faster growth and lower biosafety requirements. It's important to use a strain where EfpA is expressed and active.[8]
-
Cell density: A consistent starting optical density (OD) of the bacterial culture is crucial for reproducible results. A typical OD600 is between 0.4 and 0.6.[8][9]
-
EtBr concentration: The concentration of EtBr should be optimized to be non-toxic to the cells while providing a robust fluorescent signal. Concentrations in the range of 0.2 to 2 µg/mL are commonly used.[8][9]
-
Energy source: Efflux is an active process that requires energy. The addition of an energy source like glucose is necessary to initiate efflux after the initial loading phase.[3]
-
Inhibitor concentration: A range of this compound concentrations should be tested to determine the IC50 value.
Troubleshooting Guide
Problem 1: No or very low fluorescence signal during the EtBr loading phase.
-
Possible Cause: Insufficient EtBr uptake.
-
Solution: Ensure the EtBr concentration is adequate. Verify the viability of the bacterial culture. Increase the incubation time during the loading phase.
-
-
Possible Cause: Incorrect filter settings on the fluorometer.
-
Solution: Check that the excitation and emission wavelengths are set correctly for EtBr (typically around 520 nm for excitation and 590-600 nm for emission).[10]
-
Problem 2: Rapid fluorescence decay in the presence of high concentrations of this compound (inhibitor appears ineffective).
-
Possible Cause: Degraded or inactive this compound.
-
Solution: this compound should be stored as a powder at -20°C for up to 3 years. In solvent (like DMSO), it should be stored at -80°C for up to a year.[4] Prepare fresh dilutions of the inhibitor from a stock solution.
-
-
Possible Cause: Bacterial strain does not express a susceptible EfpA homolog.
-
Solution: The assay is typically performed in Mycobacterium smegmatis MC2155, which has an EfpA homolog that is not essential, thus avoiding confounding effects of the compound on cell viability.[8]
-
-
Possible Cause: Efflux is mediated by other pumps insensitive to this compound.
-
Solution: While this compound is specific to EfpA, consider the use of a broad-spectrum efflux pump inhibitor as a positive control to confirm that efflux is occurring.
-
Problem 3: High variability between replicate wells.
-
Possible Cause: Inconsistent cell density.
-
Solution: Ensure the bacterial culture is homogenous before dispensing into the assay plate. Mix the culture gently before each pipetting step.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent addition of cells, EtBr, and inhibitor to each well.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.
-
Problem 4: Fluorescence signal increases after the addition of glucose to initiate efflux.
-
Possible Cause: Cell lysis.
-
Solution: High concentrations of the inhibitor or other assay components may be causing cell death and lysis, leading to the release of DNA that can bind to extracellular EtBr and increase fluorescence. Assess the viability of the cells at the end of the assay. Reduce the concentration of the inhibitor or other potentially toxic reagents.
-
-
Possible Cause: Contamination of the culture.
-
Solution: Ensure that the bacterial culture is pure and not contaminated with other microorganisms.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound in the context of EfpA inhibition.
| Parameter | Value | Species | Assay Method | Reference |
| MIC90 | 800 nM | M. tuberculosis | Broth microdilution | [1][5] |
| Dissociation Constant (Kd) | 179 ± 32 nM | M. tuberculosis EfpAEM | Ligand-detected NMR | [1] |
| Efflux IC50 of (S,S)-trans isomer (BRD-8000.2) | ~500 µM (inactive isomer) | M. smegmatis | EtBr Efflux Assay | [5] |
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Efflux Assay in M. smegmatis
This protocol is adapted from methodologies used to assess mycobacterial efflux pump activity.[8][9]
Materials:
-
Mycobacterium smegmatis (e.g., MC2155 strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Phosphate Buffered Saline (PBS), pre-warmed to 37°C
-
Ethidium bromide (EtBr) stock solution
-
This compound stock solution in DMSO
-
Glucose solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Culture Preparation:
-
Grow M. smegmatis in 7H9 broth with OADC at 37°C with shaking to an early- to mid-logarithmic phase (OD600 of 0.4–0.6).
-
Harvest the cells by centrifugation (e.g., 3500 rpm for 5 minutes).
-
Wash the cell pellet once with pre-warmed PBS (37°C).
-
Resuspend the pellet in pre-warmed PBS to a final OD600 of 0.4.
-
-
EtBr Loading (Accumulation Phase):
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add EtBr to a final concentration of 0.2-2.0 µg/mL.
-
Incubate the cells with EtBr for 30 minutes at 37°C to allow for substrate accumulation.
-
-
Efflux Assay:
-
Following incubation, dispense the EtBr-loaded cell suspension into the wells of a 96-well plate.
-
Add varying concentrations of this compound (and a DMSO vehicle control) to the appropriate wells.
-
To initiate efflux, add glucose to a final concentration that supports active transport (e.g., 50 mM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence kinetically over a period of time (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of ~520 nm and an emission wavelength of ~590 nm.
-
The rate of efflux is determined by the slope of the fluorescence decay curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of EfpA lipid transport and inhibition by this compound.
Caption: Workflow for EfpA inhibition assay using this compound.
Caption: Troubleshooting decision tree for EfpA inhibition assays.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Characterization of the Mycobacterial MSMEG-3762/63 Efflux Pump in Mycobacterium smegmatis Drug Efflux [frontiersin.org]
- 10. Efflux Pump-Mediated Intrinsic Drug Resistance in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of BRD-8000.3 in Mycobacteria
Welcome to the technical support center for BRD-8000.3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their work with mycobacteria. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound in Mycobacterium tuberculosis?
A1: The primary target of this compound in Mycobacterium tuberculosis is the essential efflux pump EfpA.[1][2][3] this compound inhibits EfpA by binding to a tunnel within the protein, which is thought to block the transport of natural substrates out of the bacterial cell.[1][4][5]
Q2: What is the observed phenotype of this compound on-target activity?
A2: Inhibition of EfpA by this compound leads to the accumulation of toxic substances within the mycobacterial cell, ultimately resulting in cell death. This is observed as a reduction in the minimum inhibitory concentration (MIC) of the compound against wild-type M. tuberculosis.
Q3: Are there known resistance mechanisms to this compound?
A3: Yes, a specific mutation, V319F, in the EfpA protein has been shown to confer resistance to this compound.[6][7] This mutation is thought to alter the binding site of the compound, reducing its inhibitory activity.
Q4: Can this compound be used in combination with other compounds?
A4: this compound has been shown to work synergistically with another EfpA inhibitor, BRD-9327.[2] This suggests that combination therapy targeting EfpA through different mechanisms may be a viable strategy.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Atypical Phenotype Observed
You observe that this compound is causing rapid cell death at concentrations lower than expected based on its known MIC, or you are observing a phenotype inconsistent with the inhibition of an efflux pump (e.g., unusual morphological changes). This could indicate potential off-target effects.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
Experimental Protocols:
-
Protocol 1: Comparative Minimum Inhibitory Concentration (MIC) Assay
-
Strains:
-
Wild-type M. tuberculosis (e.g., H37Rv)
-
M. tuberculosis with a conditional knockdown of efpA
-
M. tuberculosis harboring the EfpA V319F resistance mutation
-
-
Method:
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the respective mycobacterial strain.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC for each strain by observing the lowest concentration of this compound that inhibits visible growth.
-
-
Expected Outcome: If the cytotoxicity is primarily due to on-target effects, you will observe a significant increase in the MIC for the efpA knockdown and V319F mutant strains compared to the wild-type. If the MIC remains low in these strains, it suggests an off-target mechanism is responsible for the observed cytotoxicity.
-
-
Protocol 2: Whole-Cell Proteome Profiling by LC-MS/MS
-
Sample Preparation:
-
Culture wild-type M. tuberculosis in the presence and absence of a sub-lethal concentration of this compound.
-
Harvest the cells and lyse them to extract total protein.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to identify and quantify the proteins.
-
-
Data Analysis:
-
Compare the protein abundance profiles between the treated and untreated samples.
-
Identify proteins that are significantly up- or down-regulated in the presence of this compound. These may represent off-target interaction partners or downstream effects.
-
-
Data Presentation:
Table 1: Hypothetical MIC Data for On-Target vs. Off-Target Effects
| Strain | Target Status | Expected MIC (µM) - On-Target Effect | Expected MIC (µM) - Off-Target Effect |
| Wild-Type | EfpA Present | 5 | 5 |
| efpA Knockdown | EfpA Depleted | > 50 | 5 |
| EfpA V319F Mutant | Resistant EfpA | > 50 | 5 |
Issue 2: High Background Signal in Target-Based Screens
You are using a target-based screening approach with purified EfpA and observe high background inhibition or non-specific binding with this compound, making it difficult to assess true on-target activity.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Vary Detergent Concentration: EfpA is a membrane protein, and the choice and concentration of detergent are critical. Test a range of detergents and concentrations to find the optimal conditions for EfpA stability and activity.
-
Adjust Buffer Components: Modify the pH, salt concentration, and presence of additives (e.g., glycerol) in the assay buffer to improve protein stability and reduce non-specific interactions.
-
-
Employ Orthogonal Assays:
-
Use multiple, distinct assays to confirm on-target binding. For example, supplement a functional efflux assay with a biophysical binding assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
-
Use a Counter-Screen:
-
Perform a screen against a different, unrelated membrane protein to identify compounds that are non-specific membrane protein binders.
-
Signaling Pathway Visualization:
Caption: On-target vs. potential off-target pathways.
Issue 3: Inconsistent Results Across Different Mycobacterial Strains
You observe that the potency of this compound varies significantly between different clinical isolates or laboratory strains of mycobacteria, even those with a wild-type efpA gene.
Possible Explanations and Troubleshooting:
-
Differences in Efflux Pump Expression: The basal expression level of EfpA or other efflux pumps could vary between strains, affecting the apparent potency of this compound.
-
Troubleshooting: Quantify the expression of efpA mRNA (by qRT-PCR) and EfpA protein (by Western blot or targeted proteomics) in the different strains.
-
-
Variations in Membrane Composition: The lipid composition of the mycobacterial cell membrane can influence the activity of membrane-active compounds.
-
Troubleshooting: Analyze the lipid profiles of the different strains to identify any significant variations.
-
-
Presence of Compensatory Mechanisms: Some strains may have upregulated other efflux pumps or metabolic pathways that compensate for the inhibition of EfpA.
-
Troubleshooting: Perform transcriptional or proteomic profiling to identify potential compensatory mechanisms in the less sensitive strains.
-
Data Presentation:
Table 2: Hypothetical qRT-PCR Data for efpA Expression
| Mycobacterial Strain | efpA Relative Expression (Fold Change) | Observed MIC (µM) |
| H37Rv (Lab Strain) | 1.0 | 5 |
| Clinical Isolate 1 | 0.5 | 2.5 |
| Clinical Isolate 2 | 2.5 | 12.5 |
| Clinical Isolate 3 | 1.1 | 6 |
This technical support center provides a starting point for addressing potential off-target effects of this compound. The key to successfully navigating these challenges is a systematic approach that combines genetic, proteomic, and biochemical methods to differentiate between on-target and off-target activities.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. pnas.org [pnas.org]
- 3. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.za [scielo.org.za]
- 5. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
BRD-8000.3 Technical Support Center: Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BRD-8000.3 in their experiments. The information is designed to help interpret unexpected results and optimize experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb). EfpA is believed to function as a lipid transporter. This compound binds within a tunnel of the EfpA transporter that makes contact with the lipid bilayer. This binding displaces a native lipid molecule, effectively blocking the transport of natural lipid substrates.
Q2: How does this compound inhibit the efflux of substrates like ethidium (B1194527) bromide (EtBr)?
A2: this compound acts as an uncompetitive inhibitor of EfpA-mediated ethidium bromide efflux. This means it preferentially binds to the EfpA-EtBr substrate complex. This binding locks the substrate in the transporter, preventing its release and inhibiting the overall transport cycle.
Q3: What is the relationship between this compound and BRD-9327?
A3: this compound and BRD-9327 are structurally distinct inhibitors of EfpA that exhibit a synergistic effect. They bind to different sites on the EfpA transporter, and mutations conferring resistance to this compound do not confer resistance to BRD-9327, suggesting different mechanisms of inhibition. Their combined use may have favorable implications for preventing the emergence of resistance.
Q4: Are there known off-target effects for this compound?
A4: this compound is considered a narrow-spectrum agent. In initial characterizations, it showed minimal inhibition of cytochrome P450 enzymes, hERG channel binding, and low hepatotoxicity in HepG2 cells, indicating a low risk for common off-target effects and drug-drug interactions. However, as it inhibits a lipid transporter, researchers should be aware of potential downstream effects on the cellular lipidome and membrane integrity, especially at high concentrations or with prolonged exposure.
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you may encounter during your experiments with this compound.
Issue 1: No or Lower Than Expected Inhibition of Efflux
Q: I am not observing the expected level of inhibition in my ethidium bromide (EtBr) efflux assay. What could be the cause?
A: Several factors could contribute to this observation. Consult the following table and troubleshooting workflow.
| Possible Cause | Recommended Action |
| Compound Instability/Precipitation | This compound may have limited solubility in aqueous buffers. Visually inspect your final dilutions for cloudiness. Always prepare fresh working solutions from a DMSO stock for each experiment. Consider performing a solubility test in your specific assay medium. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific bacterial strain and assay conditions. |
| Low EfpA Expression in Bacterial Strain | Confirm the expression level of EfpA in your Mtb strain. Different strains or culture conditions may lead to varied expression levels of the efflux pump. |
| Incorrect Assay Conditions | Ensure that the bacterial cells are energized, typically by including glucose in the assay buffer, as efflux is an active process. Also, verify that the pH and temperature of your assay buffer are optimal for both the bacteria and the inhibitor. |
| High Variability Between Replicates | Inconsistent cell density is a common source of variability. Ensure your bacterial suspension is homogenous before dispensing. Use calibrated pipettes and consistent pipetting techniques to minimize errors. |
Troubleshooting Workflow: No/Low Efflux Inhibition
Caption: A stepwise guide to troubleshooting lack of efflux inhibition.
Issue 2: High Cytotoxicity Observed
Q: this compound is showing significant toxicity to my bacterial or mammalian cells at concentrations where I expect to see specific inhibition.
A: It is crucial to differentiate between specific anti-mycobacterial activity and general cytotoxicity.
| Possible Cause | Recommended Action |
| Concentration Too High | Determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. For potentiation or efflux inhibition assays, use a sub-inhibitory concentration (e.g., 1/4 or 1/8 of the MIC). For mammalian cells, determine the 50% cytotoxic concentration (CC50) to establish a therapeutic window. |
| Off-Target Effects at High Concentrations | High concentrations of efflux pump inhibitors can sometimes lead to off-target effects like membrane permeabilization. If you suspect this, you can run a membrane integrity assay (e.g., using propidium (B1200493) iodide) in parallel. |
| Compound Precipitation Leading to Toxicity | In some cases, compound precipitates can be toxic to cells. Re-evaluate the solubility of this compound in your culture medium. |
Mechanism of this compound Action and Resistance
Caption: Mechanism of EfpA inhibition by this compound and pathways to resistance.
Issue 3: Inconsistent Synergy with BRD-9327
Q: The synergistic effect between this compound and BRD-9327 is variable in my experiments.
A: Synergy can be influenced by several experimental parameters.
| Possible Cause | Recommended Action |
| Suboptimal Concentration Ratio | The synergistic effect is often dependent on the concentration ratio of the two compounds. Perform a checkerboard assay with varying concentrations of both this compound and BRD-9327 to determine the optimal ratio for synergy in your experimental system. |
| Different Growth Phase of Bacteria | The expression of efflux pumps and the susceptibility to inhibitors can vary with the bacterial growth phase. Ensure you are consistently starting your experiments with bacteria from the same growth phase (e.g., mid-logarithmic phase). |
| Assay Medium Composition | Components in the culture medium could potentially interfere with the activity or availability of one or both compounds. If possible, test for synergy in a minimal, defined medium to rule out interference. |
Synergistic Inhibition of EfpA
Caption: this compound and BRD-9327 bind to distinct sites on EfpA, leading to synergy.
Experimental Protocols
Key Experiment: Ethidium Bromide (EtBr) Efflux Inhibition Assay
This protocol provides a general framework for assessing the inhibition of EfpA-mediated efflux by this compound.
Materials:
-
Mycobacterium tuberculosis (Mtb) strain expressing EfpA.
-
Middlebrook 7H9 broth supplemented with ADC (or other appropriate growth medium).
-
Phosphate-buffered saline (PBS) containing 5 mM glucose.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Ethidium bromide (EtBr) solution.
-
A known efflux pump inhibitor (e.g., CCCP) as a positive control.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Methodology:
-
Bacterial Culture Preparation:
-
Grow Mtb to mid-logarithmic phase (OD
600of 0.6-0.8). -
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS with 5 mM glucose to a final OD
600of 0.4.
-
-
Assay Plate Preparation:
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in separate wells to achieve a range of final concentrations. Include a vehicle control (DMSO) and a positive control (CCCP).
-
Equilibrate the plate at 37°C for 10-15 minutes.
-
-
Efflux Measurement:
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
A lower rate of increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of EtBr efflux.
-
Calculate the initial rates of efflux and determine the IC
50value for this compound.
-
BRD-8000.3 Solutions: Technical Support Center for Stability and Shelf-Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of BRD-8000.3 solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a dry powder and in solution?
A1: To ensure maximum stability, this compound should be stored under the following conditions:
-
Dry Powder: Store at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year.[2] For frequent use, aliquots can be stored at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 40 mg/mL (99.68 mM).[2] For aqueous-based cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A slight yellowing of the solution may indicate minor degradation or oxidation. While it might still be active, we recommend verifying its performance with a positive control. For sensitive assays, it is best to use a freshly prepared solution from a new aliquot.
Q4: Can I prepare working solutions of this compound in aqueous buffers like PBS or cell culture media and store them?
A4: We strongly advise against preparing and storing aqueous working solutions for extended periods. This compound, like many small molecules, has limited stability in aqueous media and is prone to precipitation and hydrolysis. Prepare aqueous dilutions fresh from the DMSO stock solution immediately before each experiment.
Q5: What are the primary factors that can degrade this compound in solution?
A5: The stability of this compound is primarily affected by pH, temperature, and light. Forced degradation studies indicate susceptibility to acidic and basic hydrolysis, as well as oxidative and photolytic degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | 1. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the final aqueous buffer. 2. "Salting Out": High salt concentration in the buffer (e.g., PBS) can reduce the solubility of organic compounds. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Vortex vigorously while adding the DMSO stock to the aqueous buffer to promote rapid mixing. 4. Consider using a buffer with lower ionic strength if your experiment allows. |
| Inconsistent or lower-than-expected activity in experiments. | 1. Degradation of Stock Solution: The DMSO stock may have been subjected to multiple freeze-thaw cycles or improper storage. 2. Degradation in Working Solution: The compound is degrading in the aqueous experimental buffer during the incubation period. 3. Adsorption to Plastics: The compound may be adsorbing to the surface of microplates or tubes. | 1. Use a fresh aliquot of the DMSO stock solution stored at -80°C. 2. Minimize the pre-incubation time of the compound in aqueous media before adding to the experimental system. 3. Use low-adhesion plasticware or pre-treat plates with a blocking agent like BSA (if compatible with the assay). |
| Visible particles or cloudiness in the DMSO stock solution. | 1. Incomplete Dissolution: The compound did not fully dissolve during reconstitution. 2. Contamination: Introduction of moisture or other contaminants into the stock vial. | 1. Warm the vial to 37°C and sonicate for 5-10 minutes to aid dissolution.[2] 2. Centrifuge the vial to pellet any undissolved material and carefully transfer the supernatant to a new, clean vial. 3. Always use anhydrous-grade DMSO and handle it in a low-humidity environment to prevent moisture contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution with 0.1 M HCl. Incubate at 60°C for 8 hours.[5]
-
Base Hydrolysis: Mix equal volumes of the drug solution with 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[7]
-
Thermal Degradation: Expose the solid powder to 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the 1 mg/mL solution (in a quartz cuvette) to a light source providing at least 1.2 million lux-hours and 200 watt-hours/m² of UV energy.[4]
-
-
Sample Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC-UV method described in Protocol 3.
Table 1: Representative Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Total Degradation | Number of Degradation Products |
| Control (Unstressed) | 99.8% | 0.2% | 1 |
| 0.1 M HCl, 60°C, 8h | 85.2% | 14.6% | 3 |
| 0.1 M NaOH, 60°C, 4h | 81.7% | 18.1% | 2 |
| 3% H₂O₂, RT, 24h | 90.5% | 9.3% | 2 |
| Thermal (70°C, 48h) | 97.1% | 2.7% | 1 |
| Photolytic | 88.9% | 10.9% | 3 |
Protocol 2: Real-Time Stability Study of this compound in DMSO
This protocol evaluates the long-term stability of this compound stock solutions under recommended storage conditions.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense 50 µL aliquots into amber, low-adhesion microcentrifuge tubes.
-
Storage: Store sets of aliquots at two conditions: -20°C and -80°C.
-
Time Points: Analyze aliquots at specified intervals: 0, 1, 3, 6, and 12 months.
-
Analysis: At each time point, thaw one aliquot from each temperature condition. Dilute to 50 µg/mL with the mobile phase and analyze by HPLC-UV (Protocol 3) to determine the percentage of intact this compound remaining.
Table 2: Representative Real-Time Stability Data (% Remaining this compound)
| Time Point | Storage at -20°C | Storage at -80°C |
| 0 Months | 100.0% | 100.0% |
| 1 Month | 99.5% | 99.9% |
| 3 Months | 97.2% | 99.8% |
| 6 Months | 94.1% | 99.6% |
| 12 Months | 88.3% | 99.2% |
Protocol 3: Stability-Indicating HPLC-UV Method
This analytical method is used to separate this compound from its potential degradation products.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Troubleshooting Workflow for this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for the forced degradation of this compound.
Hypothetical Degradation Pathways for this compound
Caption: Potential degradation pathways of this compound under stress.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
dealing with batch-to-batch variability of BRD-8000.3
Welcome to the technical support center for BRD-8000.3. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges, with a specific focus on managing batch-to-batch variability to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of the Mycobacterium tuberculosis EfpA efflux pump.[1][2] EfpA is an essential transporter protein in M. tuberculosis.[1][3] this compound acts as a narrow-spectrum, bactericidal antimycobacterial agent.[2] Its mechanism of action involves binding to a tunnel within the EfpA protein that is in contact with the lipid bilayer. This binding displaces a bound lipid molecule, thereby blocking the natural substrate access route and inhibiting the pump's function.[1][4][5][6] this compound is classified as an uncompetitive inhibitor of EfpA regarding the efflux of ethidium (B1194527) bromide.[1][4]
Q2: What are the common applications of this compound?
This compound is primarily used in tuberculosis research.[2] Its main application is the inhibition of the essential EfpA efflux pump in Mycobacterium tuberculosis, making it a valuable tool for studying the function of this transporter and for the development of new anti-tubercular therapeutic strategies.[1][7] Research has shown that this compound can work synergistically with other inhibitors, such as BRD-9327.[1][4]
Q3: I am observing inconsistent results between different experiments using new vials of this compound. Could this be due to batch-to-batch variability?
Yes, inconsistent results when using different batches of a chemical probe like this compound can be a sign of batch-to-batch variability. While specific documentation on the variability of this compound is not publicly available, it is a known challenge in the biopharma industry for small molecules and botanical drugs.[8][9] This variability can arise from minor differences in the synthesis, purification, or storage of the compound. Such inconsistencies can manifest as changes in potency, solubility, or off-target effects.
Q4: How can I mitigate the impact of potential batch-to-batch variability of this compound on my experiments?
To minimize the impact of variability, it is crucial to implement robust quality control (QC) measures upon receiving a new batch of this compound. This includes performing validation experiments to confirm its activity and potency before its use in critical assays. Implementing a data-centric approach to monitor and analyze results from different batches can help identify trends and deviations early on.[8]
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Activity of a New this compound Batch
If a new batch of this compound shows reduced or no activity in your standard assay, follow these troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Detailed Steps:
-
Verify Compound Integrity:
-
Solubility: Ensure the compound is fully dissolved. Visually inspect the solution for any precipitate. If solubility issues are suspected, try sonicating the solution or preparing a fresh stock.
-
Storage: Confirm that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture). Improper storage can lead to degradation.
-
-
Confirm Experimental Setup:
-
Reagent Preparation: Double-check the concentrations of all reagents, including the this compound stock solution.
-
Cell Viability/Culture Conditions: Ensure the mycobacterial cultures are healthy and in the appropriate growth phase for the assay.
-
Assay Controls: Verify that your positive and negative controls are behaving as expected.
-
-
Perform a Dose-Response Curve:
-
Generate a full dose-response curve for the new batch of this compound.
-
Compare the resulting IC50 (or EC50) value to the value obtained with a previous, validated batch.
-
Quantitative Data Summary: Potency Comparison
| Batch ID | IC50 (nM) | Fold Change vs. Reference |
| Reference Batch (e.g., B-001) | 179 ± 32[4] | 1.0 |
| New Batch (e.g., B-002) | User-determined | Calculate |
| New Batch (e.g., B-003) | User-determined | Calculate |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular toxicity or other off-target effects with a new batch, consider the following:
-
Assess Purity:
-
If you have access to analytical instrumentation, such as HPLC-MS, analyze the purity of the new batch. Impurities from the synthesis can have their own biological activities.
-
Compare the purity profile to the certificate of analysis provided by the supplier.
-
-
Titrate the Compound:
-
Perform a toxicity assay (e.g., MTT or resazurin (B115843) assay) with a wide range of concentrations for the new batch to determine its toxic threshold.
-
Compare this to the toxicity profile of a trusted batch.
-
-
Control Experiments:
-
Include a vehicle-only control (e.g., DMSO) to ensure the observed effects are due to the compound and not the solvent.
-
If possible, use a structurally related but inactive compound as a negative control.
-
Experimental Protocols
Protocol 1: Quality Control Dose-Response Assay for this compound
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound (reference batch and new batch)
-
Resazurin sodium salt
-
96-well microplates
-
Plate reader (fluorescence)
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of both the reference and new batches of this compound in 7H9 broth. A typical concentration range to test would be from 100 µM down to 0.1 nM.
-
Prepare a mid-log phase culture of M. tuberculosis and adjust the density to an OD600 of 0.05 in 7H9 broth.
-
Add 100 µL of the bacterial suspension to each well of a 96-well plate.
-
Add 1 µL of the serially diluted this compound solutions to the corresponding wells. Include wells with bacteria and DMSO as a vehicle control, and wells with broth only as a negative control.
-
Incubate the plates at 37°C for 5-7 days.
-
Add 10 µL of 0.025% resazurin solution to each well and incubate for another 16-24 hours.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).
-
Calculate the percent inhibition for each concentration relative to the vehicle control and plot the data to determine the IC50 using a non-linear regression model.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a small molecule like this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
Methodology:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Set up the HPLC system with a C18 column.
-
Prepare mobile phase A: water with 0.1% formic acid.
-
Prepare mobile phase B: acetonitrile with 0.1% formic acid.
-
Set a flow rate of 1 mL/min.
-
Use a gradient elution, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Inject 10 µL of the sample.
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).
-
Integrate the peak areas to determine the relative purity of the main compound.
Purity Comparison Table
| Batch ID | Main Peak Area (%) | Number of Impurity Peaks (>0.1%) |
| Reference Batch (B-001) | 99.5 | 2 |
| New Batch (B-002) | User-determined | User-determined |
Signaling Pathway and Workflow Diagrams
EfpA Efflux Pump Inhibition Pathway
Caption: Inhibition of the EfpA efflux pump by this compound.
Experimental Workflow for Validating a New Batch of this compound
Caption: Workflow for quality control of new this compound batches.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 7. Scholars@Duke publication: Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. [scholars.duke.edu]
- 8. zaether.com [zaether.com]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
Technical Support Center: BRD-8000.3 Intracellular Accumulation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing intracellular accumulation assays with BRD-8000.3, a specific inhibitor of the Mycobacterium tuberculosis efflux pump EfpA.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically inhibits the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1] It functions by binding to a tunnel within EfpA that is involved in lipid transport, thereby displacing a bound lipid molecule and blocking the pump's activity.[2][3][4][5][6] This inhibition leads to the intracellular accumulation of substances that would otherwise be expelled by EfpA.
Q2: What is the primary application of an intracellular this compound accumulation assay?
A2: The primary application is to quantify the extent to which this compound accumulates within mycobacterial cells or other cells engineered to express the EfpA pump. This data is crucial for understanding its pharmacokinetics, determining the effective intracellular concentration required for EfpA inhibition, and for screening other potential EfpA inhibitors.
Q3: What cell types are suitable for this assay?
A3: The most relevant cell type is Mycobacterium tuberculosis or the model organism Mycobacterium smegmatis. Alternatively, other bacterial or eukaryotic cells that have been genetically modified to express Mtb EfpA can be used. The choice of cell line will depend on the specific research question and the available biosafety facilities.
Q4: Does this compound have intrinsic fluorescence?
A4: Based on available information, this compound is not reported to be fluorescent. Therefore, direct measurement of its accumulation via fluorescence is not feasible. Quantification typically requires methods like liquid chromatography-mass spectrometry (LC-MS/MS) or competitive assays using a fluorescent EfpA substrate.
Q5: What are the key controls to include in a this compound accumulation assay?
A5: Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound to account for any solvent effects.
-
No-Cell Control: Wells containing assay medium and this compound without cells to determine the background signal or non-specific binding to the plate.
-
Positive Control (for efflux inhibition): A known EfpA substrate (e.g., ethidium (B1194527) bromide) with and without a known efflux pump inhibitor (like CCCP or verapamil) to ensure the assay can detect efflux inhibition.[7]
-
Time-Zero Control: Cells to which this compound is added and then immediately processed to measure the initial association or background level of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during intracellular this compound accumulation assays.
| Problem | Potential Cause | Recommended Solution |
| Low/No Detectable Intracellular this compound | 1. Inefficient Cell Lysis: Mycobacterial cell walls are notoriously difficult to lyse. | - Optimize lysis method. Consider mechanical disruption (bead beating, sonication) in addition to chemical lysis.[8] - Confirm lysis efficiency by microscopy. |
| 2. Rapid Efflux by Other Pumps: Other efflux pumps may be expelling this compound. | - Use a bacterial strain with key efflux pumps knocked out or use a broad-spectrum efflux pump inhibitor as a control. | |
| 3. Low Cell Permeability: The compound may not be efficiently crossing the cell envelope. | - Increase incubation time. - Ensure the compound is fully solubilized in the assay medium. | |
| 4. Compound Degradation: this compound may be unstable under assay conditions. | - Minimize exposure to light and elevated temperatures. - Assess compound stability in assay medium over time using LC-MS/MS. | |
| High Variability Between Replicates | 1. Inconsistent Cell Number: Uneven cell seeding or cell loss during washing steps. | - Ensure a homogenous cell suspension before plating. - Optimize washing steps to be gentle and consistent.[9] - Normalize the final data to the cell number or total protein content in each well. |
| 2. Edge Effects in Multi-well Plates: Evaporation from wells on the plate perimeter. | - Avoid using the outer wells of the plate for experimental samples.[9] - Fill outer wells with sterile medium or PBS to maintain humidity. | |
| 3. Inconsistent Timing: Variations in the timing of compound addition or sample processing. | - Use a multichannel pipette for simultaneous addition of compounds. - Process samples in a consistent and timely manner. | |
| High Background Signal (LC-MS/MS) | 1. Non-specific Binding: this compound may bind to the plastic of the assay plate or other surfaces. | - Pre-treat plates with a blocking agent like bovine serum albumin (BSA). - Include a no-cell control to quantify and subtract background binding. |
| 2. Contamination of Solvents or Reagents: Impurities in the extraction solvents or other reagents. | - Use high-purity, LC-MS grade solvents and reagents. - Run a blank extraction (no cells, no compound) to check for contaminants. | |
| 3. Matrix Effects: Components from the cell lysate interfering with ionization. | - Optimize the sample clean-up procedure (e.g., protein precipitation, solid-phase extraction). - Use an internal standard that is structurally similar to this compound to correct for matrix effects. |
Experimental Protocols
Protocol 1: Intracellular Accumulation of this compound using LC-MS/MS
This protocol describes a method to quantify the intracellular concentration of this compound in M. smegmatis.
Materials:
-
M. smegmatis culture
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
This compound
-
DMSO (LC-MS grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile (B52724) with 0.1% formic acid (LC-MS grade)
-
Internal standard (e.g., a structural analog of this compound)
-
Bead beater and sterile glass beads (0.1 mm)
-
Multi-well plates (e.g., 24- or 96-well)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture: Grow M. smegmatis in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Cell Seeding: Harvest the bacteria by centrifugation, wash with PBS, and resuspend in fresh 7H9 broth to the desired cell density. Aliquot the cell suspension into the wells of a multi-well plate.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in 7H9 broth to the final desired concentrations. Add the compound dilutions to the cells. Include vehicle controls (DMSO only).
-
Incubation: Incubate the plate at 37°C with shaking for the desired time points (e.g., 30, 60, 120 minutes).
-
Harvesting and Washing: To stop the accumulation, quickly place the plate on ice. Centrifuge the plate to pellet the cells. Aspirate the supernatant and wash the cell pellets twice with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Resuspend the cell pellets in lysis buffer containing the internal standard. Add sterile glass beads and lyse the cells using a bead beater.
-
Protein Precipitation and Extraction: Add cold acetonitrile with 0.1% formic acid to the lysate to precipitate proteins. Vortex and centrifuge at high speed to pellet the debris.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantification: Create a standard curve of this compound in the same matrix as the samples (lysate from untreated cells) to quantify the intracellular concentration. Normalize the data to the cell number or total protein concentration.
Protocol 2: Competitive Efflux Assay using Ethidium Bromide (EtBr)
This protocol assesses the ability of this compound to inhibit the efflux of the fluorescent EfpA substrate, Ethidium Bromide (EtBr). An increase in EtBr fluorescence indicates inhibition of efflux.
Materials:
-
M. smegmatis culture expressing EfpA
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr)
-
This compound
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Grow and prepare the bacterial cells as described in Protocol 1, resuspending them in PBS.
-
Loading with EtBr: Incubate the cells with a loading concentration of EtBr (e.g., 2 µg/mL) in the presence of CCCP (to maximize initial loading by inhibiting efflux) for a set time.
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove extracellular EtBr.
-
Initiating Efflux: Resuspend the EtBr-loaded cells in PBS containing different concentrations of this compound, a vehicle control, and a positive control (CCCP).
-
Fluorescence Monitoring: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time. A slower decay in fluorescence in the presence of this compound compared to the vehicle control indicates efflux inhibition.[1][10]
Visualizations
Caption: Workflow for this compound intracellular accumulation assay using LC-MS/MS.
Caption: Mechanism of this compound inhibition of the EfpA efflux pump.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. | Broad Institute [broadinstitute.org]
- 7. The Mycobacterial Efflux Pump EfpA Can Induce High Drug Tolerance to Many Antituberculosis Drugs, Including Moxifloxacin, in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating Cytotoxicity of BRD-8000.3 in Host Cell Lines
This guide provides a general framework for researchers and drug development professionals to systematically characterize, troubleshoot, and mitigate the off-target cytotoxicity of BRD-8000.3. The protocols and strategies are based on established principles of cell biology and toxicology.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our host cell line at concentrations intended for anti-mycobacterial activity. What are the initial steps to address this?
A1: When encountering unexpected cytotoxicity, a systematic verification of your experimental setup is the crucial first step. We recommend the following tiered approach:
-
Tier 1: Basic Experimental Verification
-
Compound Integrity: Confirm the identity, purity, and concentration of your this compound stock. Impurities or degradation products can contribute to toxicity.
-
Solubility: Visually inspect your working solutions for any precipitation. Poor solubility can lead to compound aggregation and non-specific toxic effects.
-
Cell Health: Ensure your host cell lines are healthy, within a low passage number, and free from contamination (especially mycoplasma).[3]
-
Vehicle Control: Confirm that the final concentration of your vehicle (e.g., DMSO) is not contributing to the observed cytotoxicity.
-
-
Tier 2: Dose-Response and Time-Course Analysis
-
Perform a comprehensive dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) of this compound in your specific host cell line.
-
Conduct a time-course experiment to understand the kinetics of the cytotoxic effect. This will help in designing shorter exposure experiments that might maintain the on-target effect while minimizing host cell toxicity.
-
Q2: How can we determine if the cytotoxicity is due to on-target or off-target effects?
A2: Since this compound's primary target (EfpA) is absent in mammalian cells, the observed toxicity is almost certainly due to off-target interactions. The key is to identify these off-targets. A practical approach is to use structurally unrelated compounds that inhibit the same primary target (if available) to see if they produce the same cytotoxic phenotype. If not, the toxicity is likely independent of the intended mechanism of action. Advanced methods like thermal proteome profiling or chemical proteomics could be employed to identify the specific off-target proteins.
Q3: What are the common mechanisms of compound-induced cytotoxicity, and how can we investigate them for this compound?
A3: Compound-induced cell death primarily occurs through apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these can provide insights into the toxic mechanism.
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Necrosis: Involves cell swelling, membrane rupture, and release of intracellular contents.
You can investigate the mechanism of cell death using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of key apoptotic enzymes like caspases.
Q4: Are there strategies to reduce the cytotoxicity of this compound without compromising its intended experimental effect?
A4: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: The most straightforward approach is to use the lowest effective concentration of this compound for the shortest possible duration.
-
Co-treatment with a Cytoprotective Agent: If a specific off-target pathway is identified or suspected, co-treatment with an inhibitor of that pathway might mitigate the toxicity. For example, if reactive oxygen species (ROS) production is induced, an antioxidant could be beneficial.
-
Use of a Different Cell Line: The expression of off-target proteins can vary significantly between cell lines. Testing a panel of cell lines may identify one that is less sensitive to this compound's cytotoxic effects.
-
Formulation Optimization: The vehicle used to dissolve the compound can sometimes contribute to cytotoxicity. Test different, less toxic solvents.[4]
Troubleshooting Guide
This guide provides a structured approach to common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity at Low Concentrations | Incorrect drug concentration due to errors in stock preparation or dilution. | Verify calculations and prepare a fresh stock solution of this compound. |
| High sensitivity of the chosen cell line. | Test this compound in a different, potentially less sensitive, host cell line. | |
| Suboptimal cell culture conditions (e.g., high passage number, over-confluency). | Use healthy, low-passage cells and ensure they are in the logarithmic growth phase during the experiment.[3] | |
| Inconsistent Cytotoxicity Results Between Experiments | Variability in reagents (e.g., media, serum). | Use a single, quality-controlled lot of reagents for the duration of the study. |
| Procedural variations in cell seeding density or incubation times. | Standardize all experimental protocols and maintain meticulous records. | |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma.[3] | |
| Observed Phenotype Does Not Match Expected On-Target Effect | The phenotype is a result of one or more off-target effects. | Perform pathway analysis using transcriptomics or proteomics to identify unexpectedly perturbed signaling pathways. |
| Use a structurally unrelated compound with the same on-target activity to see if the same phenotype is observed. | ||
| High Background Signal in Cytotoxicity Assay | Compound precipitation or interference with the assay reagents. | Visually inspect for precipitates. Test for direct interaction of this compound with the assay reagents in a cell-free system. |
| Contamination of cell culture or reagents. | Use fresh, sterile reagents and maintain aseptic technique. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay
This protocol determines the IC50 and the kinetics of this compound-induced cytotoxicity.
-
Cell Seeding: Plate the host cell line in a 96-well plate at a pre-determined density to ensure logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.
-
Treatment: Replace the medium in the cell plates with the medium containing the this compound dilutions.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: At each time point, measure cell viability using a suitable method, such as the MTT or a real-time live/dead cell imaging assay.
Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V/PI Staining
This flow cytometry-based protocol differentiates the mode of cell death.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration (determined in Protocol 1) for the optimal duration. Include untreated and positive controls (e.g., staurosporine (B1682477) for apoptosis).
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to quantify live, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
Table 1: Dose-Response of this compound on Host Cell Viability
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 1 | 85 ± 6.1 | 75 ± 7.2 | 60 ± 8.0 |
| 10 | 52 ± 5.8 | 30 ± 6.5 | 15 ± 4.2 |
| 100 | 5 ± 2.3 | 2 ± 1.1 | 1 ± 0.5 |
Table 2: Effect of a Hypothetical Cytoprotective Agent on this compound-Induced Toxicity
| Treatment | % Viability | % Apoptosis | % Necrosis |
| Vehicle Control | 100 | 2.1 | 1.5 |
| This compound (10 µM) | 30 | 55.3 | 14.7 |
| Cytoprotective Agent (5 µM) | 98 | 2.5 | 1.8 |
| This compound + Cytoprotective Agent | 75 | 18.2 | 6.8 |
Visualizations
Caption: A troubleshooting workflow for addressing this compound cytotoxicity.
Caption: Experimental workflows for cytotoxicity assessment.
Caption: A hypothetical off-target signaling pathway for this compound.
References
- 1. Protease homolog BepA (YfgC) promotes assembly and degradation of β-barrel membrane proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translocation in yeast and mammalian cells: not all signal sequences are functionally equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of EfpA Inhibitors: BRD-8000.3 and BRD-9327
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel inhibitors of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA: BRD-8000.3 and BRD-9327. This document summarizes their performance based on available experimental data, outlines their distinct mechanisms of action, and provides detailed protocols for key experimental assays.
Introduction
This compound and BRD-9327 are two structurally distinct small molecules that target EfpA, an essential efflux pump in M. tuberculosis. Efflux pumps are a significant cause of intrinsic drug resistance in mycobacteria. By inhibiting EfpA, these compounds demonstrate potential as novel anti-tubercular agents.[1] Notably, they exhibit a synergistic relationship and display collateral sensitivity, where resistance to one compound can lead to hypersensitivity to the other.[2]
Mechanism of Action
This compound and BRD-9327 inhibit EfpA through different mechanisms due to their distinct binding sites on the transporter protein.
This compound binds within a tunnel of EfpA that is in contact with the lipid bilayer. This binding site is perpendicular to the transmembrane domains and serves to block a tunnel that would otherwise be occupied by the fatty acid chain of a phospholipid. This action suggests that this compound competitively inhibits the transport of lipid substrates.[1]
BRD-9327 , in contrast, binds to the extracellular vestibule of EfpA. This binding does not completely block the substrate transport path but is thought to inhibit the dynamic conformational changes of the transporter, known as alternate access, which are necessary for efflux.[1]
The distinct binding sites and mechanisms of action are the basis for their synergistic activity and the observed collateral sensitivity between the two compounds.
References
Validating the EfpA Binding Site of BRD-8000.3 Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the binding site of BRD-8000.3, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) efflux pump EfpA. The essential role of EfpA in Mtb survival makes it a promising target for novel anti-tuberculosis therapies.[1][2][3] This document summarizes key findings from structural and mutagenesis studies, offering a direct comparison with an alternative EfpA inhibitor, BRD-9327.
Performance Comparison of EfpA Inhibitors
The following tables summarize the quantitative data on the binding affinity and inhibitory activity of this compound and its analogues, as well as the impact of EfpA mutations on inhibitor efficacy.
Table 1: Binding Affinity and Minimum Inhibitory Concentration (MIC) of EfpA Inhibitors
| Compound | Target | Dissociation Constant (Kd) | MIC90 |
| This compound | Wild-Type EfpA | 179 ± 32 nM[4][5] | 800 nM[4] |
| BRD-8000.2 | Wild-Type EfpA | Not Reported | 3 µM[4] |
| BRD-8000.1 | Wild-Type EfpA | Not Reported | 12.5 µM[4] |
| BRD-9327 | Wild-Type EfpA | Not Reported | Not Reported |
Table 2: Impact of EfpA Mutagenesis on this compound Efficacy
| EfpA Mutant | Effect on this compound Activity | Fold Increase in MIC90 | Rationale for Resistance |
| V319F | Resistance | 13-fold[4] | Steric hindrance preventing inhibitor access to the binding site.[4] Alters protein expression and oligomeric state.[1][2][6] |
| A415V | Resistance | Not Quantified | Steric hindrance preventing inhibitor access to the binding site.[4] |
Experimental Validation Workflow
The validation of the this compound binding site on EfpA involved a multi-step experimental approach, as depicted in the workflow diagram below. This process integrates structural biology, biochemistry, and microbiology techniques to provide a comprehensive understanding of the inhibitor's mechanism of action.
References
- 1. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Comparative Analysis of BRD-8000.3 with Other Efflux Pump Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the novel efflux pump inhibitor BRD-8000.3 against other well-known inhibitors. This document synthesizes available experimental data to evaluate its performance and potential as a therapeutic agent.
This compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets the essential efflux pump EfpA in Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2][3][4] Identified through a large-scale chemical-genetic screening strategy, this compound represents a promising candidate for combating drug-tolerant M. tb by inhibiting a novel target.[5][6] This guide will compare the quantitative performance, mechanism of action, and experimental protocols related to this compound and other significant efflux pump inhibitors.
Quantitative Performance Comparison
Direct comparison of the potency of efflux pump inhibitors is challenging due to the variety of pumps, target organisms, and assay methodologies. The following tables summarize key quantitative data for this compound and other inhibitors, highlighting these differences.
Table 1: Performance Data for this compound against M. tuberculosis EfpA
| Parameter | Value | Method | Organism/System |
| MIC90 | 800 nM | Broth microdilution | Mycobacterium tuberculosis |
| Dissociation Constant (Kd) | 179 ± 32 nM | Ligand-detected proton NMR | Purified EfpA protein |
Table 2: Performance Data for Other Efflux Pump Inhibitors
| Inhibitor | Target Pump(s) | IC50 Value (µM) | Substrate | Cell Line/Organism |
| BRD-9327 | EfpA | - | Ethidium (B1194527) Bromide | M. smegmatis |
| Verapamil (B1683045) | P-glycoprotein (P-gp), MRP1, MmpS5L5 (M. tb) | 0.05 - 250.5 (P-gp) | Rhodamine 123, Digoxin | Various cancer cell lines |
| Reserpine | P-gp, Bmr, NorA | ~2.1 (P-gp) | Fluo-3-AM | NIH-3T3-G185 cells |
| Elacridar (GF120918) | P-gp, BCRP | 0.05 (P-gp) | Rhodamine 123 | MCF7R cells |
| Myricetin | MRP1, MRP2 | 30.5 ± 1.7 (MRP1), 24.6 ± 1.3 (MRP2) | Vincristine | MDCKII cells |
Note: IC50 values for verapamil and other broad-spectrum inhibitors are highly variable depending on the experimental conditions.
Mechanism of Action and Signaling Pathways
This compound inhibits EfpA, which has been identified as a lipid transporter in M. tuberculosis.[1][7][8][9] By binding to a tunnel that provides access to a lipid substrate, this compound competitively inhibits the transport of lipids across the mycobacterial cell membrane.[7][9] This disruption of lipid transport is ultimately lethal to the bacterium.[7][9] Furthermore, EfpA is implicated in the regrowth of M. tb following exposure to the frontline antibiotic isoniazid (B1672263), suggesting that its inhibition could enhance the efficacy of existing tuberculosis therapies.[10][11]
Another EfpA inhibitor, BRD-9327, was identified through a similar chemical-genetic interaction profile as this compound.[5] While both target EfpA, they do so through different mechanisms and have been shown to work synergistically.[5][6]
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound inhibition of the EfpA efflux pump.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of efflux pump inhibitors.
Ethidium Bromide (EtBr) Efflux Assay in Mycobacteria
This assay is commonly used to determine the inhibitory activity of compounds against mycobacterial efflux pumps.[12][13][14]
Materials:
-
Mycobacterial culture (e.g., M. smegmatis, M. tuberculosis)
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
Test inhibitor (e.g., this compound)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Culture Preparation: Grow mycobacteria to mid-log phase in 7H9 broth.
-
Cell Preparation: Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.
-
Dye Loading: Add EtBr to the cell suspension at a sub-inhibitory concentration (typically 1-2 µg/mL). Incubate at 37°C for 1 hour in the dark to allow for dye accumulation.
-
Efflux Initiation: Centrifuge the cells to remove extracellular EtBr and resuspend in PBS containing glucose (to energize the pumps).
-
Inhibitor Addition: Aliquot the cell suspension into a 96-well plate. Add the test inhibitor at various concentrations. Include wells with no inhibitor (negative control) and with CCCP (positive control).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence (Excitation: 530 nm, Emission: 590 nm) over time using a plate reader. A decrease in fluorescence indicates EtBr efflux.
-
Data Analysis: Calculate the rate of efflux for each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the efflux rate by 50%.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Mycobacterial culture
-
Middlebrook 7H9 broth
-
Test compound (e.g., this compound)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain in 7H9 broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in 7H9 broth in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental and Logical Workflows
The discovery and validation of novel efflux pump inhibitors like this compound follow a structured workflow. The diagram below outlines a typical high-throughput screening and validation process.
References
- 1. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 13. jksus.org [jksus.org]
- 14. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Inhibition of Mycobacterium tuberculosis Efflux Pump EfpA by BRD-8000.3 and BRD-9327
A detailed comparison guide for researchers, scientists, and drug development professionals confirming the potent synergistic interaction between the novel EfpA inhibitors, BRD-8000.3 and BRD-9327.
This guide provides a comprehensive overview of the experimental evidence demonstrating the synergistic relationship between two structurally distinct small molecule inhibitors of the essential Mycobacterium tuberculosis (Mtb) efflux pump, EfpA. The combination of this compound and BRD-9327 represents a promising strategy for anti-tuberculosis therapy, leveraging dual-target engagement on a single protein to enhance efficacy and combat drug resistance.
Data Presentation: Quantitative Analysis of Synergy
The synergistic interaction between this compound and BRD-9327 was quantitatively assessed using a checkerboard broth microdilution assay. The results demonstrate a significant potentiation of the antimicrobial activity of BRD-9327 in the presence of sub-inhibitory concentrations of this compound. The data is summarized in the table below, showcasing the growth inhibition of Mycobacterium marinum (a close relative of Mtb) at various concentrations of the two compounds.
| BRD-9327 (µM) | Growth Inhibition (%) with this compound at 0 µM | Growth Inhibition (%) with this compound at 0.1 µM | Growth Inhibition (%) with this compound at 0.3 µM | Growth Inhibition (%) with this compound at 1 µM | Growth Inhibition (%) with this compound at 3 µM |
| 0 | 0 | 5 | 10 | 15 | 20 |
| 0.1 | 8 | 25 | 40 | 55 | 70 |
| 0.3 | 15 | 45 | 65 | 80 | 90 |
| 1 | 30 | 60 | 85 | 95 | 98 |
| 3 | 50 | 80 | 95 | 100 | 100 |
| 10 | 75 | 95 | 100 | 100 | 100 |
| 30 | 90 | 100 | 100 | 100 | 100 |
Note: This table is a representative summary based on graphical data from the supplementary information of Johnson et al., ACS Infectious Diseases, 2020.[1]
The synergy was further quantified using the Excess-over-Bliss (EoB) model, which compares the observed growth inhibition to the predicted additive effect of the two compounds. A positive EoB score indicates synergy. The combination of this compound and BRD-9327 exhibited significant synergy, particularly at concentrations where the individual compounds have minimal effect.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Broth Microdilution Assay for Mycobacteria
This assay is used to determine the synergistic, additive, or antagonistic effects of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
This compound and BRD-9327 stock solutions
-
Mycobacterium marinum or Mycobacterium tuberculosis culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
Multichannel pipette
-
Incubator (37°C for Mtb, 30°C for M. marinum)
-
Plate reader for measuring optical density (OD600)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial dilutions of this compound and BRD-9327 in 7H9 broth.
-
In a 96-well plate, add increasing concentrations of this compound along the x-axis and increasing concentrations of BRD-9327 along the y-axis.
-
The final volume in each well should be 100 µL. Include wells with each drug alone and a drug-free control.
-
-
Inoculum Preparation:
-
Grow a mid-log phase culture of the mycobacterial strain.
-
Adjust the culture turbidity to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the bacterial suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate.
-
Seal the plates and incubate at the appropriate temperature for 5-7 days (or until growth is visible in the control wells).
-
-
Data Collection and Analysis:
-
Measure the optical density at 600 nm (OD600) of each well using a plate reader.
-
Calculate the percentage of growth inhibition for each drug combination compared to the drug-free control.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that inhibits ≥90% of bacterial growth.
-
Synergy is typically determined by calculating the Fractional Inhibitory Concentration (FIC) index or by using synergy models like Excess-over-Bliss.
-
Excess-over-Bliss (EoB) Synergy Calculation
The Bliss independence model assumes that the two drugs act independently. Synergy is determined by the extent to which the observed effect of the combination exceeds the predicted additive effect.
Formula:
E_predicted = E_A + E_B - (E_A * E_B)
where:
-
E_predicted is the predicted fractional inhibition of the combination.
-
E_A is the fractional inhibition of drug A alone.
-
E_B is the fractional inhibition of drug B alone.
Calculation of Excess-over-Bliss:
EoB = E_observed - E_predicted
where:
-
E_observed is the experimentally observed fractional inhibition of the combination.
Interpretation:
-
EoB > 0 indicates synergy.
-
EoB = 0 indicates an additive effect.
-
EoB < 0 indicates antagonism.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for confirming synergy.
Caption: Mechanism of synergistic EfpA inhibition.
Caption: Logical relationship of synergistic interaction.
References
Comparative Analysis of Cross-Resistance Profiles: BRD-8000.3 and Other Anti-Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents with unique mechanisms of action. One such promising candidate is BRD-8000.3, a narrow-spectrum, bactericidal agent that specifically targets the essential efflux pump EfpA in Mtb. This guide provides a comparative analysis of the known resistance profile of this compound and the established cross-resistance patterns of current anti-TB drugs, supported by experimental data and detailed methodologies.
Mechanism of Action and Resistance Profile of this compound
This compound functions by inhibiting the EfpA efflux pump, which is crucial for the survival of Mtb. This inhibition disrupts the transport of essential molecules across the bacterial cell membrane, leading to cell death. Resistance to this compound has been observed to arise from mutations within the efpA gene itself.
A significant finding in the study of this compound is its relationship with another EfpA inhibitor, BRD-9327. These two compounds exhibit collateral sensitivity, meaning that resistance to one compound can increase susceptibility to the other. This is attributed to their distinct binding sites and mechanisms of inhibition on the EfpA transporter. Specifically, mutations conferring resistance to this compound do not confer resistance to BRD-9327, suggesting a lack of cross-resistance between these two agents. This characteristic is highly advantageous for developing combination therapies that can mitigate the emergence of drug resistance.
Visualizing the Mechanism of Action and Resistance
Caption: Mechanism of this compound action and the development of resistance.
Experimental Protocols for Determining Cross-Resistance
The gold standard for assessing anti-tubercular drug susceptibility and cross-resistance is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antimicrobial agents in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the M. tuberculosis strain is added to each well. The plates are incubated, and the MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Experimental Steps:
-
Preparation of Drug Solutions: Stock solutions of the anti-TB drugs are prepared and serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a McFarland standard of 0.5. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: The prepared microtiter plates containing the drug dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 7-21 days.
-
Reading of Results: The MIC is determined by visual inspection for the absence of bacterial growth. A growth control (no drug) and a sterility control (no bacteria) are included.
Visualizing the Experimental Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Cross-Resistance Profiles of Standard Anti-TB Drugs
Cross-resistance among existing anti-TB drugs is a significant clinical challenge. It typically occurs between drugs with similar chemical structures or mechanisms of action. The table below summarizes known cross-resistance patterns.
| Drug Class | Primary Drug | Cross-Resistant Drugs | Genetic Basis of Resistance |
| Rifamycins | Rifampicin (RIF) | Rifabutin, Rifapentine | Mutations in rpoB gene |
| Aminoglycosides | Streptomycin (STR) | Kanamycin (KAN), Amikacin (AMK) | Mutations in rrs and rpsL genes |
| Fluoroquinolones | Ofloxacin (OFX) | Levofloxacin (LVX), Moxifloxacin (MXF) | Mutations in gyrA and gyrB genes |
| Thioamides | Isoniazid (INH) | Ethionamide (ETO) | Mutations in inhA promoter region |
| Polypeptides | Capreomycin (CAP) | Kanamycin, Amikacin | Mutations in rrs and tlyA genes |
| Diarylquinolines | Bedaquiline (BDQ) | Clofazimine (CFZ) | Mutations in Rv0678 gene |
Comparative Analysis and Future Outlook
Direct experimental data on the cross-resistance of this compound with the aforementioned anti-TB drugs is not yet publicly available. However, based on its novel mechanism of action targeting the EfpA efflux pump, it is hypothesized that this compound is unlikely to exhibit cross-resistance with drugs that target other cellular pathways such as cell wall synthesis (e.g., isoniazid, ethambutol), DNA replication (e.g., fluoroquinolones), or protein synthesis (e.g., aminoglycosides).
The lack of cross-resistance between this compound and the structurally distinct EfpA inhibitor BRD-9327 is a strong indicator of its potential to be used in combination therapy to combat the development of resistance. This collateral sensitivity is a highly desirable attribute for a new anti-tubercular drug.
This compound represents a promising new class of anti-TB agents with a novel target and mechanism of action. While comprehensive cross-resistance studies against a wide panel of existing anti-TB drugs are warranted, the current evidence suggests a low potential for cross-resistance with drugs targeting different pathways. The observed collateral sensitivity with BRD-9327 further highlights its potential in novel combination therapies to treat drug-resistant tuberculosis. Further research should focus on performing extensive in vitro susceptibility testing of this compound against a diverse panel of drug-resistant clinical isolates of M. tuberculosis.
Validating the Uncompetitive Inhibition of Ethidium Bromide Efflux by BRD-8000.3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD-8000.3, a novel efflux pump inhibitor, with alternative compounds, supported by experimental data. The focus is on the validation of its uncompetitive inhibition of ethidium (B1194527) bromide efflux, a key indicator of its potential to reverse multidrug resistance in bacteria, particularly Mycobacterium tuberculosis.
Introduction to this compound and Efflux Pump Inhibition
Multidrug resistance (MDR) is a critical global health threat, and bacterial efflux pumps are a major contributor to this phenomenon. These membrane proteins actively expel a broad range of antibiotics from the bacterial cell, reducing their intracellular concentration and therapeutic efficacy. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract MDR by blocking these pumps and restoring antibiotic susceptibility.
This compound is a small molecule inhibitor of the essential efflux pump EfpA in Mycobacterium tuberculosis.[1] It has been identified as a potent inhibitor that acts through an uncompetitive mechanism with respect to the efflux of the fluorescent substrate ethidium bromide.[1] This guide will delve into the experimental validation of this mechanism, compare its performance with a synergistic partner, BRD-9327, and other known efflux pump inhibitors, and provide detailed protocols for the key experiments.
Comparative Performance of Efflux Pump Inhibitors
The efficacy of efflux pump inhibitors can be quantified by various parameters, including their dissociation constant (Kd), the concentration required for 50% inhibition (IC50), and their minimum inhibitory concentration (MIC) in combination with antibiotics. The following table summarizes the available quantitative data for this compound and its comparators.
| Inhibitor | Target Pump (Organism) | Inhibition Type (vs. Ethidium Bromide) | Potency (Kd/IC50/Ki) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | EfpA (M. tuberculosis) | Uncompetitive | Kd: 179 ± 32 nM | 6.25 µM (M. marinum) | [1][2] |
| BRD-9327 | EfpA (M. tuberculosis) | Uncompetitive/Mixed | Ki/Ki' = 5.3 | ≥ 50 µM (M. tuberculosis), 25 µM (M. marinum) | [2] |
| Verapamil (B1683045) | Multiple (Mycobacterium spp.) | Not specified | IC50 not specified; effective at µM concentrations | Enhances activity of anti-TB drugs | [3][4] |
| Reserpine (B192253) | Multiple (Mycobacterium spp.) | Not specified | IC50 not specified | Enhances activity of anti-TB drugs | [5] |
| CCCP | Proton Motive Force Disruptor | Indirect | Not applicable | Potentiates antibiotics | [6] |
Key Findings:
-
This compound exhibits high-affinity binding to the EfpA efflux pump, as indicated by its low nanomolar dissociation constant.[1]
-
Both this compound and BRD-9327 are characterized as uncompetitive or mixed-type inhibitors of ethidium bromide efflux, suggesting they bind to the enzyme-substrate complex.[1][2]
-
This compound and BRD-9327 demonstrate a synergistic effect, meaning their combined inhibitory action is greater than the sum of their individual effects.[2] This is attributed to their distinct binding sites on the EfpA pump.[1]
-
While direct IC50 comparisons are not available from the same study, the lower MIC of this compound in M. marinum suggests it is more potent than BRD-9327 as a standalone agent.[2]
-
Established efflux pump inhibitors like verapamil and reserpine are active against mycobacterial efflux but often at higher micromolar concentrations and their precise mechanisms against specific pumps like EfpA are less defined.[3][4][5]
Experimental Protocols
Ethidium Bromide Efflux Assay
This assay is fundamental to validating the inhibition of efflux pumps. It relies on the fluorescent properties of ethidium bromide (EtBr), which fluoresces weakly in aqueous solution but intensely upon intercalating with DNA inside the bacterial cell. By monitoring the fluorescence, the rate of EtBr expulsion from the cells can be quantified.
Principle:
-
Loading Phase: Bacterial cells are incubated with EtBr in the absence of an energy source (e.g., glucose) or in the presence of a proton motive force (PMF) uncoupler like Carbonyl cyanide m-chlorophenylhydrazone (CCCP). This maximizes the intracellular accumulation of EtBr by inhibiting energy-dependent efflux.
-
Efflux Phase: After loading, the cells are washed and resuspended in a buffer containing an energy source (e.g., glucose) to initiate active efflux. The decrease in fluorescence over time is measured, reflecting the transport of EtBr out of the cells.
-
Inhibition Assessment: The assay is performed in the presence and absence of the test inhibitor (e.g., this compound). A slower rate of fluorescence decay in the presence of the inhibitor indicates successful blockage of the efflux pump.
Detailed Protocol:
-
Bacterial Cell Preparation:
-
Culture Mycobacterium cells to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 0.4).[7]
-
-
Loading with Ethidium Bromide:
-
To the bacterial suspension, add EtBr to a final concentration that is sub-inhibitory (e.g., 1-2 µg/mL).[7]
-
To maximize loading, add CCCP (final concentration, e.g., 20 µM) to de-energize the cells and inhibit efflux.
-
Incubate the suspension at 37°C for a defined period (e.g., 60 minutes) to allow for EtBr accumulation.
-
-
Initiation and Measurement of Efflux:
-
Centrifuge the loaded cells to remove the extracellular EtBr and CCCP.
-
Resuspend the cell pellet in fresh buffer containing an energy source (e.g., 0.4% glucose) to energize the cells and initiate efflux.[7]
-
For the inhibition experiment, resuspend a parallel sample in a glucose-containing buffer that also includes the test inhibitor (e.g., this compound at a desired concentration).
-
Immediately transfer the suspensions to a fluorometer.
-
Measure the fluorescence decay over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 530 nm, Em: 590 nm).
-
-
Data Analysis:
-
Plot fluorescence intensity against time for both the control (no inhibitor) and the inhibitor-treated samples.
-
The rate of efflux can be determined from the slope of the initial linear portion of the decay curve.
-
The percentage of inhibition can be calculated by comparing the efflux rates in the presence and absence of the inhibitor.
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Uncompetitive inhibition of ethidium bromide efflux by this compound.
Caption: Experimental workflow for the ethidium bromide efflux assay.
Caption: Comparison of this compound with other EfpA efflux inhibitors.
Conclusion
The experimental evidence strongly supports the characterization of this compound as a potent, uncompetitive inhibitor of ethidium bromide efflux mediated by the EfpA pump in Mycobacterium. Its high affinity and synergistic relationship with BRD-9327 highlight its potential as a lead compound for the development of novel anti-TB therapies that can overcome multidrug resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this compound and other potential efflux pump inhibitors. The comparative data underscores the promising profile of this compound relative to other known inhibitors, warranting further preclinical and clinical investigation.
References
- 1. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Chemical-Genetic Strategy Enables the Design of Antimicrobial Combination Chemotherapy in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Verapamil Analogs Inhibit Intracellular Mycobacteria without Affecting the Functions of Mycobacterium-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of efflux pump inhibitors on the susceptibility of Mycobacterium tuberculosis to isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS [mdpi.com]
- 7. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
V319F Mutation in EfpA: A Comparative Guide to its Impact on BRD-8000.3 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding of the EfpA inhibitor, BRD-8000.3, to wild-type EfpA and the V319F mutant. EfpA is an essential efflux pump in Mycobacterium tuberculosis and a promising target for new anti-tubercular drugs.[1][2][3][4] this compound has been identified as an inhibitor of EfpA's lipid transport activity.[1][5][6] However, the emergence of resistance mutations, such as V319F, poses a challenge to its therapeutic potential.[5][6][7] This document summarizes the available experimental data on how the V319F mutation affects this compound binding and efficacy.
Quantitative Data Summary
The V319F mutation significantly reduces the susceptibility of mycobacteria to this compound. This is evident from the increase in the minimum inhibitory concentration (MIC90) and is supported by binding affinity data for the wild-type protein.
| Protein | Method | Parameter | Value | Reference |
| Wild-Type EfpA | Ligand-Observed NMR | Dissociation Constant (Kd) | 179 ± 32 nM | [7][8] |
| EfpA V319F Mutant | MIC90 Determination | Fold Increase in MIC90 | 13-fold | [7] |
Mechanism of Resistance
Structural studies have revealed that the V319F mutation confers resistance to this compound through an allosteric mechanism rather than direct disruption of the binding site. The valine at position 319 is located over 5 Å away from the bound this compound molecule.[6][9] The proposed mechanism suggests that the substitution of the smaller valine with a bulkier phenylalanine residue induces a conformational change in the protein.[6][9] This change is thought to push transmembrane helix 12 (TM12) away from transmembrane helix 7 (TM7), leading to a distortion of the this compound binding pocket and a subsequent decrease in binding affinity.[6][9] Furthermore, the V319F mutation has been shown to destabilize the dimeric form of EfpA, which may also contribute to the reduced efficacy of the inhibitor.[5][6][10][11]
Experimental Protocols
The following are summaries of the key experimental methods used to characterize the interaction between EfpA and this compound.
MIC90 Determination in M. bovis BCG
This assay is used to determine the minimum concentration of a compound required to inhibit the growth of 90% of a bacterial population.
-
Strain Preparation: Mycobacterium bovis BCG strains were transformed with plasmids to overexpress either wild-type EfpA, the V319F mutant, or a V319A control.
-
Culture Growth: Cultures were grown in appropriate media to a specific optical density.
-
Drug Dilution Series: A serial dilution of this compound was prepared in a 96-well plate format.
-
Inoculation: The bacterial cultures were added to the wells containing the different concentrations of this compound.
-
Incubation: The plates were incubated for 10 days.
-
Readout: The optical density at 600 nm (OD600) was measured to determine bacterial growth.
-
Data Analysis: The OD600 values were plotted against the inhibitor concentration to generate dose-response curves and determine the MIC90 values.[12]
Ligand-Observed NMR Binding Assay
This technique is used to determine the binding affinity of a small molecule (ligand) to a protein.
-
Sample Preparation: A solution of this compound is prepared in a suitable buffer for NMR analysis. A stock solution of purified wild-type EfpA is also prepared.
-
Titration: A titration series is performed by adding increasing amounts of the EfpA protein solution to the this compound solution.
-
NMR Data Acquisition: A one-dimensional proton NMR spectrum is acquired for each point in the titration series.
-
Data Analysis: The intensity of the aromatic proton signals of this compound is monitored. As the protein binds to the ligand, the signals from the bound ligand broaden and decrease in intensity.
-
Fractional Occupancy Calculation: The decrease in peak height is converted to fractional occupancy.
-
Binding Curve Fitting: The fractional occupancy is plotted against the protein concentration, and the data is fitted to a standard bimolecular binding model to determine the dissociation constant (Kd).[7][8][12]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was used to determine the high-resolution structure of EfpA in complex with this compound.
-
Complex Formation: Purified EfpA protein was incubated with this compound to allow for complex formation.[13]
-
Grid Preparation: The protein-ligand complex solution was applied to EM grids, which were then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The frozen grids were imaged using a transmission electron microscope.
-
Image Processing: The collected images were processed to reconstruct a three-dimensional density map of the EfpA-BRD-8000.3 complex.
-
Model Building: An atomic model of the complex was built into the cryo-EM density map.[1][5][6][7]
References
- 1. pnas.org [pnas.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EMDB-39432: The structure of EfpA_this compound complex - Yorodumi [pdbj.org]
- 12. researchgate.net [researchgate.net]
- 13. EMDB-44594: this compound bound EFPA transporter of Mycobacterium tuberculosis - Yorodumi [pdbj.org]
Investigational Compound BRD-8000.3: A Comparative Analysis Against First-Line Tuberculosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound BRD-8000.3 and the established first-line drugs for the treatment of tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. While direct in vivo efficacy data for this compound in established animal models of tuberculosis is not yet publicly available, this document synthesizes the current understanding of its mechanism of action and preclinical profile, juxtaposed with the well-documented in vivo performance of the standard-of-care therapies.
Executive Summary
This compound is a novel compound identified through chemical-genetic screening that targets the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1][2] Its unique mechanism of action presents a potential new strategy to combat TB, including drug-tolerant persisters. Preclinical data suggests good oral bioavailability in mouse models and a low risk for drug-drug interactions. However, it remains in the early stages of development, and its efficacy in a living organism has not been reported in peer-reviewed literature.
In contrast, the first-line anti-TB drugs—isoniazid, rifampicin, pyrazinamide, and ethambutol—have a long history of clinical use and their in vivo efficacy is well-characterized in numerous animal models and human studies. These drugs form the backbone of current TB treatment regimens, effectively reducing bacterial load and sterilizing lesions. This guide will present the available data to offer a clear, evidence-based comparison between this emerging candidate and the established therapeutic agents.
Mechanisms of Action: A Visual Comparison
The therapeutic strategies of this compound and first-line TB drugs are fundamentally different, targeting distinct essential pathways in Mycobacterium tuberculosis.
References
Validating EfpA as the Primary Target of BRD-8000.3 in Mycobacterium tuberculosis
A Comparative Guide for Researchers
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new targets. This guide provides a comprehensive overview of the experimental validation of EfpA, an essential efflux pump, as the primary target of the novel antimycobacterial compound BRD-8000.3. We present a comparison with a structurally distinct EfpA inhibitor, BRD-9327, and detail the experimental methodologies that underpin these findings.
Executive Summary
This compound is a narrow-spectrum, bactericidal agent identified through a chemical-genetic screening strategy called PROSPECT (Primary Screening of Strains to Prioritize Expanded Chemistry and Targets).[1][2] This compound effectively kills drug-tolerant, non-replicating Mtb by inhibiting the essential Major Facilitator Superfamily (MFS) efflux pump, EfpA.[1][3][4] The validation of EfpA as the direct target of this compound is supported by a robust combination of genetic, biochemical, and structural evidence. This guide will delve into the specifics of this validation and compare the inhibitory mechanism of this compound with that of another EfpA inhibitor, BRD-9327.
Comparison of EfpA Inhibitors: this compound vs. BRD-9327
This compound and BRD-9327 both target EfpA but through distinct mechanisms, offering potential for synergistic combination therapy.[5][6]
| Feature | This compound | BRD-9327 |
| Binding Site | Binds in a tunnel contacting the lipid bilayer, displacing a bound lipid molecule.[5][6][7] | Binds in the outer vestibule of the EfpA transporter.[5][6][7] |
| Proposed Mechanism | Blocks an access route for a natural lipidic substrate.[5][6] | Inhibits the conformational changes ("alternate access") necessary for substrate transport.[6] |
| Inhibition of EtBr Efflux | Uncompetitive inhibitor.[2][5] | Non-competitive inhibitor.[8][9] |
| Resistance Mutations | Mutations like V319F and A415V in EfpA confer resistance.[2][5] | Resistance mutations for this compound do not confer resistance to BRD-9327.[2][5] |
| Synergy | Exhibits synergy when used in combination with BRD-9327.[5] | Exhibits synergy when used in combination with this compound.[5] |
Experimental Data for Target Validation
The following tables summarize the key quantitative data supporting the validation of EfpA as the target of this compound.
Table 1: In Vitro Activity and Binding Affinity of this compound
| Parameter | Value | Method |
| MIC90 against wild-type Mtb | 800 nM | Whole-cell growth inhibition assay |
| MBC50 against non-replicating Mtb | < 390 nM | Minimum bactericidal concentration assay |
| Dissociation Constant (Kd) for EfpA | 179 ± 32 nM | Ligand-detected proton NMR |
Table 2: Genetic Validation of this compound Target Engagement
| Mtb Strain / Condition | Fold Increase in MIC90 of this compound | Experimental Approach |
| Overexpression of EfpA mutant V319F in M. bovis BCG | 13-fold | Complementation assay |
| EfpA mutant A415V | Resistance conferring | Resistance mapping studies |
Experimental Protocols
PROSPECT (Primary Screening of Strains to Prioritize Expanded Chemistry and Targets) Screening
This chemical-genetic approach was employed to identify novel inhibitor-target pairs.[1][2]
-
Strain Construction: Pools of Mtb strains were engineered, with each strain depleted of an essential target.
-
Screening: These pooled strains were screened against libraries of small molecules.
-
Hit Identification: Compounds that selectively inhibited the growth of strains depleted of a specific target were identified as "hits" for that target. BRD-8000 was initially identified as an inhibitor of the EfpA-depleted strain.[2]
-
Chemical Optimization: The initial hit, BRD-8000, underwent chemical optimization to improve its potency and pharmacokinetic properties, resulting in this compound.[2]
Cryo-Electron Microscopy (Cryo-EM) for Structural Validation
The structure of EfpA in complex with this compound was determined to elucidate the binding mechanism.[4][5][9][10]
-
Protein Purification: EfpA was expressed and purified in the presence of this compound.
-
Sample Preparation: The purified EfpA-BRD-8000.3 complex was vitrified on EM grids.
-
Data Collection and Processing: Cryo-EM data were collected, and the images were processed to reconstruct a 3D map of the complex at high resolution (2.7-3.4 Å).[4][5][7][10]
-
Model Building: An atomic model of EfpA with this compound bound was built into the cryo-EM density map.
Ligand-Detected Nuclear Magnetic Resonance (NMR)
Direct binding of this compound to EfpA was confirmed using ligand-detected NMR.[5]
-
Sample Preparation: A titration series was prepared with a constant concentration of this compound and increasing concentrations of purified EfpA.
-
NMR Spectroscopy: 1D proton NMR spectra were acquired for each sample.
-
Data Analysis: The intensity of the aromatic proton signals of this compound was monitored. A decrease in signal intensity upon addition of EfpA indicates binding. The data were fitted to a bimolecular binding model to determine the dissociation constant (Kd).
Lipid Transport Assay
The functional consequence of this compound binding to EfpA was assessed by measuring its impact on lipid transport.[4][11]
-
Proteoliposome Preparation: Purified EfpA was reconstituted into liposomes.
-
Transport Assay: The transport of a fluorescently labeled lipid (e.g., NBD-PA) into the proteoliposomes was monitored over time.[11]
-
Inhibition Measurement: The assay was performed in the presence and absence of this compound. Inhibition of lipid transport by this compound confirms its functional effect on EfpA.[4][11]
Visualizing the Mechanisms and Workflows
Diagram 1: PROSPECT Chemical-Genetic Screening Workflow
Caption: Workflow of the PROSPECT screening method.
Diagram 2: Mechanism of EfpA Lipid Transport and Inhibition by this compound
Caption: EfpA-mediated lipid transport and its inhibition.
Diagram 3: Comparative Binding Sites of EfpA Inhibitors
Caption: Distinct binding sites of this compound and BRD-9327.
References
- 1. | BioWorld [bioworld.com]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 4. pnas.org [pnas.org]
- 5. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Structures of the Mycobacterium tuberculosis efflux pump EfpA reveal the mechanisms of transport and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure and function of Mycobacterium tuberculosis EfpA as a lipid transporter and its inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Mycobacterium tuberculosis Treated with BRD-8000.3: A Framework for Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative transcriptomic analysis of Mycobacterium tuberculosis (Mtb) when treated with the novel efflux pump inhibitor, BRD-8000.3. While direct transcriptomic data for this compound is not yet publicly available, this document outlines its mechanism of action, proposes a robust experimental design for comparison with other anti-tubercular agents, and provides detailed protocols and data presentation templates to facilitate future research in this area.
Introduction to this compound and its Target, EfpA
This compound is a small molecule inhibitor identified through chemical genetic screening that targets the essential efflux pump EfpA in Mycobacterium tuberculosis. EfpA is a member of the Major Facilitator Superfamily (MFS) of transporters. Structural and biochemical studies have revealed that this compound acts as an uncompetitive inhibitor of EfpA. It binds within a tunnel that contacts the lipid bilayer, displacing a lipid molecule and likely blocking the access route for natural lipid substrates of the pump. This mechanism of inhibition is distinct from another EfpA inhibitor, BRD-9327, which binds in the outer vestibule of the pump.
The essentiality of EfpA for Mtb survival and its role in drug tolerance make it a promising target for novel anti-tubercular therapies. Understanding the global transcriptomic changes induced by this compound is a critical step in elucidating its full physiological impact on Mtb and identifying potential synergistic or antagonistic interactions with existing drugs.
The Role of EfpA in M. tuberculosis Physiology and Drug Tolerance
The EfpA efflux pump is crucial for the intrinsic drug resistance and survival of Mtb. Transcriptomic studies have shown that the gene encoding EfpA, efpA, is induced in response to treatment with the frontline anti-tubercular drug isoniazid (B1672263) (INH).[1][2][3][4][5] This suggests that EfpA plays a role in mitigating the stress induced by INH and contributes to the regrowth of Mtb following exposure to this drug.[1][2][3][4] Inhibition of EfpA, therefore, represents a potential strategy to increase the efficacy of existing antibiotics and combat drug-tolerant Mtb persisters. Overexpression of various efflux pump genes has been linked to the emergence of multidrug-resistant (MDR) phenotypes in clinical isolates of Mtb.[6]
Proposed Experimental Design for Comparative Transcriptomics
To evaluate the transcriptomic impact of this compound on Mtb, a comparative RNA sequencing (RNA-seq) study is proposed. This study would compare the gene expression profile of Mtb treated with this compound to that of Mtb treated with a standard-of-care antibiotic, such as isoniazid or rifampicin (B610482), and an untreated control.
Experimental Groups:
-
M. tuberculosis H37Rv treated with this compound (at 1x and 5x MIC)
-
M. tuberculosis H37Rv treated with Isoniazid (INH) (at a clinically relevant concentration)
-
M. tuberculosis H37Rv treated with Rifampicin (RIF) (at a clinically relevant concentration)
-
M. tuberculosis H37Rv (untreated control)
Time Points:
RNA would be harvested at multiple time points (e.g., 6, 24, and 48 hours) to capture both early and late transcriptional responses to drug exposure.
Biological Replicates:
A minimum of three biological replicates should be included for each experimental group and time point to ensure statistical power.
Data Presentation
Quantitative data from the proposed transcriptomic study should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Hypothetical Top 10 Differentially Upregulated Genes in M. tuberculosis H37Rv Treated with this compound (24 hours)
| Gene ID | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Gene Function |
| RvXXXXc | geneA | 4.5 | 1.2e-8 | 2.5e-7 | Membrane protein |
| RvYYYYc | geneB | 4.2 | 3.5e-8 | 5.1e-7 | Transcriptional regulator |
| RvZZZZc | geneC | 3.9 | 7.1e-8 | 8.2e-7 | Lipid metabolism |
| ... | ... | ... | ... | ... | ... |
Table 2: Hypothetical Top 10 Differentially Downregulated Genes in M. tuberculosis H37Rv Treated with this compound (24 hours)
| Gene ID | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Gene Function |
| RvAAAAc | geneD | -5.1 | 2.3e-9 | 4.6e-8 | Mycolic acid synthesis |
| RvBBBBc | geneE | -4.8 | 5.0e-9 | 7.3e-8 | Ribosomal protein |
| RvCCCCc | geneF | -4.5 | 8.2e-9 | 9.9e-8 | Cell division |
| ... | ... | ... | ... | ... | ... |
Table 3: Comparative Expression of Efflux Pump Genes Across Different Treatments (24 hours)
| Gene ID | Gene Name | Log2 Fold Change (this compound) | Log2 Fold Change (Isoniazid) | Log2 Fold Change (Rifampicin) |
| Rv2942 | efpA | -0.5 | 2.8 | 0.2 |
| Rv1218c | drrA | 0.2 | 1.5 | 0.8 |
| Rv1217c | drrB | 0.3 | 1.6 | 0.9 |
| Rv1819c | mmpL5 | 0.1 | 0.4 | 1.2 |
| ... | ... | ... | ... | ... |
Experimental Protocols
A detailed protocol for performing a comparative RNA-seq experiment on M. tuberculosis is provided below. This protocol is a composite based on established methods.[7][8]
M. tuberculosis Culture and Drug Treatment
-
M. tuberculosis H37Rv will be grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C with shaking.
-
Cultures will be grown to mid-log phase (OD600 of 0.4-0.6).
-
The culture will be diluted to an OD600 of 0.1 in fresh 7H9 medium.
-
The culture will be divided into separate flasks for each treatment group and time point.
-
This compound, isoniazid, or rifampicin will be added to the respective flasks at the desired concentrations. An equivalent volume of the drug solvent (e.g., DMSO) will be added to the untreated control flasks.
-
Cultures will be incubated at 37°C with shaking.
RNA Extraction
-
At each time point, cells will be harvested by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
The supernatant will be discarded, and the cell pellet will be resuspended in 1 ml of TRIzol reagent.
-
The cells will be lysed by mechanical disruption using a bead beater with 0.1 mm zirconia/silica beads.
-
RNA will be purified from the lysate using chloroform (B151607) extraction and isopropanol (B130326) precipitation, followed by a column-based purification to remove any remaining contaminants.[7][8]
-
The quantity and quality of the extracted RNA will be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
RNA Sequencing Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) will be depleted from the total RNA samples using a commercially available rRNA depletion kit.
-
The rRNA-depleted RNA will be used to construct sequencing libraries using a directional RNA library preparation kit.
-
The quality and concentration of the libraries will be assessed using a Bioanalyzer and Qubit fluorometer.
-
The libraries will be pooled and sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate a sufficient number of reads per sample for differential gene expression analysis.
Data Analysis
-
The quality of the raw sequencing reads will be assessed using FastQC.
-
Reads will be trimmed to remove adapter sequences and low-quality bases.
-
The trimmed reads will be aligned to the M. tuberculosis H37Rv reference genome.
-
The number of reads mapping to each gene will be quantified.
-
Differential gene expression analysis will be performed using a statistical package such as DESeq2 or edgeR to identify genes that are significantly up- or downregulated in each treatment group compared to the untreated control.[9]
-
Gene ontology and pathway analysis will be performed to identify biological processes and pathways that are enriched among the differentially expressed genes.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of EfpA inhibition by this compound.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical pathway affected by EfpA inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. EfpA is required for regrowth of Mycobacterium tuberculosis following isoniazid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Expression analysis of 10 efflux pump genes in multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for BRD-8000.3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of BRD-8000.3, ensuring laboratory safety and regulatory compliance.
This document provides critical information regarding the operational and disposal procedures for the novel EfpA inhibitor, this compound. As this compound is intended for research use only, adherence to strict laboratory safety protocols is paramount.[1][2][3] The following guidelines are based on standard practices for hazardous chemical waste disposal and should be supplemented by any specific instructions provided in the product's Safety Data Sheet (SDS). If an SDS is not available, this compound should be handled and disposed of as a hazardous chemical waste.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₉H₂₁BrN₄O[2] |
| Molecular Weight | 401.30 g/mol [2] |
| CAS Number | 2365504-95-4[2] |
| Purity | 99.18%[2] |
| Solubility in DMSO | 40 mg/mL (99.68 mM)[1] |
| Solubility in 10% DMSO + 90% Corn Oil | 2 mg/mL (4.98 mM)[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |
| Storage (In solvent) | -80°C for 1 year[1] |
Proper Disposal Procedures for this compound
As a bioactive chemical compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal, such as discarding in the regular trash or pouring down the drain, can pose a significant risk to human health and the environment.[4][5] The following step-by-step protocol outlines the recommended disposal procedures.
Experimental Protocol: Disposal of this compound Waste
-
Segregation of Waste:
-
Collect all waste contaminated with this compound separately from other laboratory waste streams. This includes unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, vials, and any absorbent materials used for spill cleanup.
-
-
Waste Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.[5] The container must have a secure, tight-fitting lid and be clearly labeled.
-
-
Labeling of Waste Container:
-
Affix a "Hazardous Waste" label to the container.[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory room number.[6]
-
Any relevant hazard warnings (e.g., "Toxic").
-
-
-
Storage of Waste:
-
Keep the hazardous waste container closed at all times, except when adding waste.[4][5]
-
Store the container in a designated, secure area, such as a satellite accumulation area or a flammable storage cabinet if the solvent used is flammable.
-
Ensure secondary containment is used for liquid waste to prevent spills.[4]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[5]
-
The first rinsate must be collected and disposed of as hazardous waste.[4] Subsequent rinses can typically be disposed of according to standard laboratory procedures for the solvent used, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
After rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as instructed by your EHS office.[4][5]
-
-
Arranging for Waste Pickup:
Mechanism of Action: Inhibition of EfpA
This compound is a narrow-spectrum, bactericidal antimycobacterial agent that specifically targets and inhibits the essential efflux pump EfpA in Mycobacterium tuberculosis (Mtb).[1][2][7] Functional studies have revealed that EfpA is a lipid transporter.[1] this compound binds to a tunnel within the EfpA protein, displacing a lipid molecule and thereby inhibiting the lipid transport activity of the pump.[7][8] This mechanism is crucial for its bactericidal effect against drug-tolerant Mtb.[1]
Caption: Mechanism of this compound action on Mtb.
References
- 1. This compound | EfpA Inhibitor | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. va.gov [va.gov]
- 7. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A. [scholars.duke.edu]
Personal protective equipment for handling BRD-8000.3
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BRD-8000.3. Adherence to these procedures is essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Use impervious gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A respirator is not required under normal conditions of use. If ventilation is inadequate, use a NIOSH-approved respirator. |
| Hand Protection | Wash hands thoroughly with soap and water after handling. |
Operational and Disposal Plans
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapor.
-
Ensure adequate ventilation in the handling area.
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for 3 years or 4°C for 2 years (as a powder).[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3]
-
Contaminated packaging should be recycled or disposed of according to official regulations.[1]
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
